Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside
Description
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Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-2-methoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38O6/c1-36-35-34(40-25-30-20-12-5-13-21-30)33(39-24-29-18-10-4-11-19-29)32(38-23-28-16-8-3-9-17-28)31(41-35)26-37-22-27-14-6-2-7-15-27/h2-21,31-35H,22-26H2,1H3/t31-,32-,33+,34+,35+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEBJCKOMVGYKP-VABIIVNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Technical Guide: Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside
Executive Summary
In the specialized field of synthetic glycochemistry, the strategic selection of protecting groups dictates the success of complex oligosaccharide assembly. Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside (CAS: 61330-62-9) serves as a foundational, fully protected monosaccharide building block[1]. By masking the reactive secondary and primary hydroxyl groups with robust benzyl ethers while temporarily protecting the anomeric center as a methyl glycoside, this molecule provides researchers with a stable, highly lipophilic intermediate. This whitepaper provides an in-depth analysis of its molecular weight parameters, physicochemical properties, and the causal logic behind its synthesis and downstream application.
Physicochemical Profiling & Molecular Weight Analysis
Understanding the exact mass and elemental composition of a carbohydrate building block is critical for mass spectrometry (MS) validation and stoichiometric calculations during synthesis. The molecular weight of Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside is 554.67 g/mol [1][2].
The significant molecular weight is primarily driven by the four benzyl ether groups. While the core methyl α-D-mannopyranoside skeleton contributes approximately 194 Da, the exhaustive benzylation adds four benzyl moieties (C7H7, ~91 Da each), effectively transforming a highly polar, water-soluble sugar into a highly lipophilic organic compound[3].
Table 1: Core Physicochemical Parameters
| Property | Value |
| IUPAC Name | (2S,3S,4S,5R,6R)-2-methoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |
| CAS Number | 61330-62-9 |
| Molecular Formula | C₃₅H₃₈O₆ |
| Molecular Weight | 554.67 g/mol |
| Exact Mass | 554.2668 Da |
| Topological Polar Surface Area (TPSA) | 55.4 Ų |
Table 2: Elemental Composition Breakdown
| Element | Atom Count | Atomic Mass Contribution | Mass Percentage (%) |
| Carbon (C) | 35 | 420.38 g/mol | ~75.79% |
| Hydrogen (H) | 38 | 38.30 g/mol | ~6.91% |
| Oxygen (O) | 6 | 96.00 g/mol | ~17.30% |
Mechanistic Causality in Glycochemistry
The structural design of Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside is not arbitrary; it is engineered for specific stereochemical outcomes in glycosylation reactions.
The Role of Non-Participating Protecting Groups: In carbohydrate chemistry, protecting groups at the C2 position heavily influence the stereochemistry of newly formed glycosidic bonds. Acyl protecting groups (like acetates or benzoates) engage in neighboring group participation, forcing the formation of 1,2-trans glycosides. Conversely, the benzyl ethers in this molecule are "non-participating." When the anomeric methyl group is eventually removed and activated, the absence of neighboring group participation allows the inherent anomeric effect to dominate, driving the stereoselective formation of 1,2-cis (α-mannosidic) linkages, which are ubiquitous in the core structures of N-linked glycans.
Experimental Methodology: Exhaustive Benzylation Protocol
The synthesis of this molecule relies on a classic Williamson ether synthesis, converting methyl α-D-mannopyranoside into its tetra-O-benzyl derivative[4]. The protocol below is designed as a self-validating system to ensure maximum yield and purity.
Reagents Required
-
Methyl α-D-mannopyranoside (Starting Material)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl Bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Workflow & Causal Logic
-
System Preparation: Flame-dry a round-bottom flask under an inert Argon atmosphere. Causality: NaH is highly sensitive to atmospheric moisture. Water will prematurely quench the base, forming NaOH, which is insufficiently strong to drive exhaustive benzylation.
-
Dissolution: Dissolve Methyl α-D-mannopyranoside in anhydrous DMF and cool to 0 °C. Causality: DMF is a polar aprotic solvent with a high dielectric constant. It effectively solvates the sodium cations, leaving the alkoxide anions "naked" and highly reactive for the subsequent Sₙ2 nucleophilic attack.
-
Deprotonation (Self-Validating Step): Add NaH portion-wise. Causality & Validation: NaH irreversibly deprotonates the hydroxyl groups (pKa ~ 12-14). This step is self-validating: the immediate evolution of hydrogen gas (H₂ bubbling) visually confirms active deprotonation. If bubbling is absent, the NaH has degraded.
-
Electrophile Addition: Add Benzyl Bromide dropwise over 30 minutes. Causality: The Williamson ether synthesis is highly exothermic. Dropwise addition controls the thermal runaway and minimizes the formation of benzyl ether byproducts.
-
Reaction Monitoring (Self-Validating Step): Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system. Validation: The starting material is highly polar and remains at the baseline (R_f = 0.0). The target tetra-benzyl product is highly lipophilic and migrates near the solvent front (R_f ~ 0.8). The reaction is complete only when all intermediate spots (mono-, di-, and tri-benzylated species) have disappeared.
-
Quenching and Extraction: Carefully quench unreacted NaH with methanol, followed by ice water. Extract the aqueous layer with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Fig 1. Stepwise synthetic workflow from D-Mannose to the tetra-O-benzyl protected target.
Downstream Workflows: Anomeric Activation
Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside is not an end-product; it is a dormant glycosyl donor. To utilize it in oligosaccharide synthesis, the stable methyl glycoside must be cleaved and replaced with a reactive leaving group.
-
Anomeric Hydrolysis: The molecule is treated with an acidic mixture (e.g., HCl in acetic acid or aqueous trifluoroacetic acid) to selectively hydrolyze the anomeric methoxy group, yielding 2,3,4,6-tetra-O-benzyl-D-mannopyranose (a hemiacetal).
-
Donor Activation: The resulting hemiacetal is reacted with trichloroacetonitrile (CCl₃CN) and a catalytic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form a highly reactive glycosyl trichloroacetimidate .
-
Glycosylation: This activated donor can then be coupled to a glycosyl acceptor in the presence of a Lewis acid promoter (e.g., TMSOTf) to form complex glycans.
Fig 2. Downstream activation workflow for oligosaccharide synthesis.
References
- "Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside - PubChem", National Institutes of Health (NIH).
- "Buy this compound (EVT-1482152)", EvitaChem.
- "Methyl 2,3,4,6-Tetra-O-benzyl-alpha-D-mannopyranoside - LGC Standards", LGC Standards.
- "CN112262148A - Improved method for preparing 2,3,4,6-tetra-O-benzyl-D-mannopyranose", Google Patents.
Sources
- 1. evitachem.com [evitachem.com]
- 2. Buy Online CAS Number 61330-62-9 - TRC - Methyl 2,3,4,6-Tetra-O-benzyl-alpha-D-mannopyranoside | LGC Standards [lgcstandards.com]
- 3. This compound | C35H38O6 | CID 10840492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN112262148A - Improved method for preparing 2,3,4,6-tetra-O-benzyl-D-galactose - Google Patents [patents.google.com]
structure elucidation of Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside
Structural Elucidation and Validation of Methyl 2,3,4,6-Tetra-O-benzyl- -D-mannopyranoside
Executive Summary
The structural validation of Methyl 2,3,4,6-Tetra-O-benzyl-
This guide moves beyond basic spectral assignment to provide a rigorous, self-validating elucidation strategy. It addresses the specific challenges of mannoside stereochemistry—specifically the ambiguity of
Structural Context & Synthesis Origin[1][2][3][4][5]
To validate the structure, one must understand its synthetic origin. The target molecule is typically generated via the Williamson ether synthesis of methyl
Critical Impurity Profile:
-
Under-benzylation: Presence of tri-O-benzyl derivatives (detectable via OH signals in IR/NMR).[1]
-
Anomerization: Acidic conditions during workup can lead to trace amounts of the thermodynamically less stable
-anomer, though the -anomer is favored by the anomeric effect.[1] -
Regioisomers: Rare, but migration of protecting groups can occur if the starting material was not kinetically locked.
Molecular Specifications
Elucidation Logic & Workflow
The following diagram illustrates the decision matrix used to confirm the structure, ensuring no false positives regarding the anomeric configuration.
Figure 1: Logical workflow for the structural determination of benzylated mannosides, prioritizing
Step-by-Step Characterization[1][2]
Phase 1: Mass Spectrometry (The "What")
Before consuming NMR time, confirm the molecular envelope.
-
Method: ESI-TOF or Orbitrap (Positive Mode).[1]
-
Target Ion:
m/z. -
Interpretation: A clean peak at 577 confirms the tetra-benzylation.[1] A series of peaks at
(loss of Bn) indicates fragmentation, but peaks at in the parent scan suggest tri-benzyl impurities.[1]
Phase 2: 1H NMR Spectroscopy (The "Fingerprint")
The proton spectrum is dominated by the aromatic region, but the "carbohydrate window" (3.0 – 5.0 ppm) contains the structural proof.
-
Solvent:
(Chloroform-d) is standard.[1] -
Key Signals:
-
Aromatic Region (7.1 – 7.4 ppm): Must integrate to 20 protons . Significant deviation (<19 or >21) implies under-benzylation or trapped benzyl bromide.
-
Anomeric Proton H-1 (~4.7 – 4.8 ppm): Appears as a doublet with a small coupling constant (
Hz).[1] -
Benzyl Methylene (
): Four AB quartets (8 protons total) appearing between 4.5 and 4.9 ppm.[1] These are diastereotopic; they will not appear as singlets in a high-resolution field. -
Methoxyl Group (
): A sharp singlet around 3.30 – 3.40 ppm (3H).[1]
-
Phase 3: Stereochemical Validation (The vs Problem)
This is the most critical section for the researcher. In mannose, the relationship between H1 and H2 is equatorial-equatorial (in the
-
The Trap: Both configurations result in small vicinal coupling constants (
Hz for vs Hz for ). Do not rely solely on to assign the anomer.
The Solution: Gated Decoupled 13C NMR (
)
The one-bond heteronuclear coupling constant depends on the orientation of the C-H bond relative to the ring oxygen lone pairs (the Perlin effect).
-
Protocol: Run a non-decoupled (or gated decoupled)
NMR. -
-Anomer (Equatorial H1):
. -
-Anomer (Axial H1):
.[1]
The Solution: NOE Topology
-
-Anomer: H1 is equatorial.[1][5] It is spatially distant from the axial protons H3 and H5. Result: NOE observed between H1
OMe and H1 H2. No NOE to H3/H5. -
-Anomer: H1 is axial.[1] It shares a 1,3-diaxial relationship with H3 and H5. Result: Strong NOE observed between H1
H3 and H1 H5.
Figure 2: NOE correlation map for the
Consolidated Data Summary
The following values represent the standard shifts for Methyl 2,3,4,6-Tetra-O-benzyl-
Table 1: 1H NMR Data (500 MHz, )
| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| H-1 | 4.70 – 4.75 | Doublet (d) | Anomeric, deshielded by two oxygens.[1] | |
| OCH3 | 3.30 – 3.35 | Singlet (s) | - | Characteristic methyl glycoside.[1] |
| Benzyl CH2 | 4.48 – 4.89 | AB Quartets | 4 sets of diastereotopic protons.[1] | |
| H-2 | 3.75 – 3.80 | dd | Equatorial H2. | |
| H-3 | 3.90 – 4.00 | dd | Axial H3 (trans-diaxial to H4).[1] | |
| H-4 | 3.95 – 4.05 | t / dd | Axial H4. | |
| H-5 | 3.70 – 3.80 | m | - | Ring proton.[1] |
| H-6a/6b | 3.65 – 3.75 | m | - | Exocyclic methylene.[1] |
| Ar-H | 7.10 – 7.40 | Multiplet | - | 20 Protons (Phenyl rings).[1] |
Table 2: 13C NMR Data (125 MHz, )
| Carbon Type | Shift ( | Assignment |
| Anomeric (C-1) | 98.5 – 99.0 | Characteristic of |
| Aromatic (Ipso) | 138.2 – 138.6 | Quaternary carbons of benzyl groups. |
| Aromatic (Ar) | 127.5 – 128.5 | Ortho/Meta/Para carbons (clustered). |
| Benzyl CH2 | 72.0 – 75.2 | Four distinct methylene signals. |
| Ring (C2-C5) | 71.0 – 80.0 | Skeleton carbons. |
| C-6 | 69.0 – 69.5 | Primary alcohol carbon.[1] |
| OCH3 | 54.5 – 55.0 | Anomeric methyl. |
Experimental Protocols
Protocol A: Sample Preparation for High-Res NMR
To ensure resolution of the benzyl AB quartets and accurate integration:
-
Mass: Dissolve 15–20 mg of the syrup in 0.6 mL of
(99.8% D) . -
Filtration: Filter through a small plug of cotton or glass wool within the pipette to remove suspended inorganic salts (NaBr) from the synthesis.
-
Reference: Ensure TMS (0.00 ppm) or residual
(7.26 ppm) is calibrated.
Protocol B: Gated Decoupled 13C (For J-coupling)
-
Concentration: Increase concentration to 40–50 mg if possible.
-
Pulse Sequence: Use a gated decoupling sequence (decoupler on during delay, off during acquisition) to retain NOE enhancement while allowing J-coupling to appear.
-
Acquisition: Acquire >1024 scans.
-
Analysis: Measure the splitting of the C1 signal (~99 ppm). A splitting of >169 Hz confirms the
-anomer.
References
-
Brimacombe, J. S. (1970). Carbohydrate Chemistry. The Chemical Society. (Standard text for shifts).
-
Goddard-Borger, E. D., & Stick, R. V. (2007).[1] An efficient, inexpensive, and shelf-stable diazotransfer reagent: Imidazole-1-sulfonyl azide hydrochloride. Organic Letters, 9(19), 3797-3800. (Demonstrates use of benzylated mannose intermediates).
-
Bock, K., & Pedersen, C. (1983). Carbon-13 nuclear magnetic resonance spectroscopy of monosaccharides. Advances in Carbohydrate Chemistry and Biochemistry, 41, 27-66. (The authoritative source for C-H coupling constants in carbohydrates).[1]
-
PubChem. (2023). Methyl 2,3,4,6-Tetra-O-benzyl-alpha-D-mannopyranoside (CID 10840492).[4]
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for J-coupling physics).[1]
Sources
- 1. synthose.com [synthose.com]
- 2. evitachem.com [evitachem.com]
- 3. Methyl 2,3,4,6-tetrakis-O-(phenylmethyl)-alpha-D-glucopyranoside | C35H38O6 | CID 10840491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside | C35H38O6 | CID 10840492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside [mdpi.com]
Technical Guide: Solubility & Handling of Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside
[1][2]
Executive Summary
Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside (CAS: 61330-62-9) is a lipophilic carbohydrate derivative used extensively as a glycosyl acceptor and a building block in oligosaccharide synthesis.[1][2][3][4] Unlike its precursor (methyl α-D-mannopyranoside), which is water-soluble, the introduction of four benzyl ether groups renders this molecule highly hydrophobic.[1][2]
Key Characteristic: It typically exists as a viscous colorless to yellow syrup at room temperature.[1][2] While crystalline forms exist for many glycosides, the α-mannoside configuration often resists easy crystallization compared to its glucoside analogs, necessitating purification via silica gel flash chromatography.[1][2]
Physicochemical Profile
Understanding the molecular drivers of solubility is essential for selecting the correct reaction media and purification systems.[1][2]
| Property | Specification | Mechanistic Insight |
| Molecular Formula | C₃₅H₃₈O₆ | High carbon content drives lipophilicity.[1][2] |
| Molecular Weight | 554.67 g/mol | Large molecule; van der Waals forces dominate interactions.[1][2] |
| Physical State | Viscous Syrup / Oil | Lack of intermolecular H-bonding (all OH capped) prevents easy lattice formation.[1][2] |
| Polarity (LogP) | High (~5.5 - 6.5 estimated) | Indicates strong preference for non-polar to moderately polar organic solvents.[1][2] |
| H-Bond Donors | 0 | No free hydroxyls; cannot act as a donor (hydrophobic).[1][2] |
| H-Bond Acceptors | 6 | Ether oxygens can accept weak H-bonds from protic solvents (e.g., MeOH).[1][2] |
Solubility Profile in Organic Solvents[2][5][6]
The solubility of this compound is dictated by the "benzyl shell" effect, where the aromatic rings shield the polar pyranose core.[1][2]
High Solubility Zone (Primary Solvents)
These solvents are ideal for preparing high-concentration stock solutions (0.1 M – 1.0 M) for reactions or NMR analysis.[1][2]
-
Dichloromethane (DCM) & Chloroform: Excellent solubility.[1][2][5] The standard solvents for extraction and NMR characterization (
).[1][2] -
Toluene: Highly soluble due to
stacking interactions between the solvent and the four benzyl groups.[1][2] often used for azeotropic drying.[1][2] -
Ethyl Acetate (EtOAc): Fully soluble.[1][2][5] Used as the polar component in purification eluents.[1][2]
-
Tetrahydrofuran (THF) & 1,4-Dioxane: Soluble.[1][2] Common reaction media for glycosylations.
Moderate/Conditional Solubility
-
Methanol / Ethanol: Soluble, but solubility decreases significantly at low temperatures (
).[1] Often used in recrystallization attempts (though oiling out is common).[1][2] -
Diethyl Ether: Soluble, but less effective than DCM for dissolving crude viscous oils.[1][2]
Anti-Solvents (Precipitation & Washing)[1][2]
-
Water: Insoluble. The hydrophobic benzyl groups completely override the polarity of the ether linkages.[1][2] This immiscibility is the basis for aqueous workup (washing with brine/water).[1][2]
-
Hexanes / Pentane: Soluble at low concentrations or in mixtures with EtOAc.[1][2] However, pure hexane acts as an anti-solvent at high concentrations or low temperatures, causing the syrup to phase-separate.[1][2]
Practical Protocols
Protocol A: Solvent Selection for Purification (Flash Chromatography)
Since the compound is a syrup, crystallization is difficult.[1][2] Silica gel flash chromatography is the standard purification method.[1][2]
Stationary Phase: Silica Gel 60 (230–400 mesh).[1][2] Mobile Phase: Hexanes / Ethyl Acetate gradient.[1][2]
Step-by-Step Workflow:
-
TLC Analysis: Spot the crude syrup on a TLC plate.
-
Loading: Dissolve the crude syrup in a minimum volume of DCM or Toluene (do not use EtOAc for loading if possible, as it broadens bands). Apply to the column.[1][2][3][6][7]
-
Elution:
-
Isolation: Pool fractions, evaporate solvent under reduced pressure.
-
Drying: The resulting syrup will trap solvent.[1][2] Dry under high vacuum (< 1 mbar) for 12+ hours to remove trace EtOAc/DCM.[1][2]
Protocol B: Solubility Testing (Shake-Flask Method)
Use this protocol if you need to determine the precise solubility limit for a specific reaction concentration.[1][2]
Visualization: Purification Logic & Molecular Interaction[1][2]
The following diagram illustrates the purification logic based on solubility properties, distinguishing between the lipophilic product and potential polar/non-polar impurities.
Caption: Purification workflow leveraging the differential solubility of the benzylated mannoside in Hexane/Ethyl Acetate systems.
Troubleshooting & Expert Insights
-
"Oiling Out" in Alcohols: If you attempt to crystallize this compound from hot Ethanol or Methanol, it will likely form a separate oil phase upon cooling rather than crystals.[1][2] This is characteristic of the α-mannoside anomer.[1][2]
-
Viscosity Issues: The syrup is extremely viscous. When transferring for NMR, dissolve in the solvent (
) inside the flask before transferring to the tube, rather than trying to pipette the neat syrup. -
Water Contamination: While insoluble in water, the syrup is hygroscopic enough to trap surface moisture.[1][2] Always dry azeotropically with Toluene before setting up moisture-sensitive glycosylation reactions (e.g., using TMSOTf).[1][2]
References
Sources
- 1. synthose.com [synthose.com]
- 2. evitachem.com [evitachem.com]
- 3. deyerchem.com [deyerchem.com]
- 4. Methyl-2,3,4,6-tetrakis-O-(phenylmethyl)-��-D-mannopyranoside | 61330-62-9 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Whitepaper: Structural Elucidation of Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside via 1H NMR
[1]
Executive Summary
This guide provides a comprehensive technical analysis of the 1H NMR spectrum of Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside . As a pivotal building block in carbohydrate chemistry, this molecule serves as a stable, "armed" glycosyl donor precursor and a model for studying mannosidic linkages.
The structural elucidation of this compound is frequently complicated by the benzylic region (4.4–4.9 ppm) , where the anomeric proton (
Structural & Conformational Theory
To interpret the NMR data accurately, one must first understand the stereochemical environment of the molecule.
-
Backbone: D-Mannose is the C-2 epimer of D-Glucose.
-
Conformation: The pyranose ring adopts the
chair conformation , which places the bulky hydroxymethyl group (C6) in an equatorial position to minimize 1,3-diaxial interactions. -
Anomeric Configuration: The
-anomer places the methoxy group at C1 in an axial orientation. -
Implication for Coupling (
values):-
(Equatorial): The dihedral angle between
(eq) and (eq) is approximately 60°. According to the Karplus equation, this results in a small coupling constant ( Hz). -
(Equatorial):
is equatorial relative to the ring plane. -
(Axial): These protons occupy axial positions, leading to larger trans-diaxial couplings (
Hz) between - and - .
-
(Equatorial): The dihedral angle between
Visualization of Structural Logic
The following diagram illustrates the logical flow from chemical structure to expected spectral features.
Caption: Figure 1. Logical derivation of spectral features from stereochemistry. Note the convergence of H1 and Benzylic signals.
Spectral Analysis: The "Zones" Approach[1]
The 1H NMR spectrum (typically in
Table 1: Consolidated Spectral Data
Solvent:
| Zone | Chemical Shift ( | Proton Count | Multiplicity | Assignment | Diagnostic Value |
| A | 7.10 – 7.40 | 20H | Multiplet | Aromatic protons ( | Confirms presence of 4x Benzyl groups. |
| B | 4.40 – 4.90 | 9H | Complex | H-1 + | Critical: Contains the anomeric doublet and benzylic AB systems. |
| C | 3.60 – 4.10 | 6H | Multiplet | Ring Skeleton (H-2 to H-6) | Confirms pyranose ring integrity. |
| D | 3.32 | 3H | Singlet | Confirms methyl glycoside formation. |
Deep Dive: Zone B (The "Forest")
This is the most challenging region. Novice researchers often mistake the benzylic protons for simple singlets.
-
The Benzylic Protons: Because the sugar backbone is chiral, the two protons on each benzyl methylene group (
) are diastereotopic . They are magnetically non-equivalent and typically appear as AB quartets with a large geminal coupling constant ( Hz). -
The Anomeric Proton (H-1): Look for a distinct doublet at approximately 4.73 ppm .
-
Validation: The coupling constant must be small (
Hz). If you see a large coupling ( Hz), you have synthesized the -anomer or have a glucose contaminant.
-
Deep Dive: Zone C (The Skeleton)
The ring protons (H-2, H-3, H-4, H-5, H-6a, H-6b) appear as a complex set of overlapping signals.
-
H-2: Typically found downfield within this region (~3.7–3.9 ppm) due to the electron-withdrawing effect of the anomeric center.
-
Coupling Logic:
- Hz (Equatorial-Axial).
- Hz (Axial-Axial).
- Hz (Axial-Axial).
Experimental Protocol: Synthesis & Preparation
Objective: Synthesis of Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside via Williamson Ether Synthesis.
Reaction Scheme Workflow
Caption: Figure 2. Standard synthesis workflow ensuring complete benzylation.
Step-by-Step Methodology
-
Activation: Dissolve Methyl
-D-mannopyranoside (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert atmosphere ( or Ar). -
Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion in oil, 6.0 eq) portion-wise. Caution: Hydrogen gas evolution. Stir for 30 minutes to ensure alkoxide formation.
-
Alkylation: Add Benzyl Bromide (BnBr, 4.8 eq) dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.
-
TLC Monitoring: Mobile phase Hexane:EtOAc (3:1). The product (
) should be less polar than the starting material ( ).
-
-
Workup: Cool to 0°C. Quench excess NaH carefully with Methanol. Dilute with Ethyl Acetate. Wash organic layer with water (
) to remove DMF, then brine ( ). -
Purification: Dry over
, concentrate, and purify via silica gel flash chromatography (Hexane Hexane:EtOAc 4:1).
Troubleshooting & Validation (Self-Correction)
When analyzing the spectrum, use this checklist to validate the structure.
| Observation | Potential Cause | Remediation |
| H-1 is a large doublet ( | Check starting material purity. Mannose cannot flip to Glucose under these conditions; starting material was likely impure. | |
| Missing Benzylic Protons (<8H) | Incomplete benzylation. | Check the 3.6–4.0 region for broad OH singlets (exchangeable with |
| Extra Singlet at ~2.1 ppm | Acetone contamination. | Common in NMR tubes washed with acetone. Dry sample thoroughly. |
| Broad Multiplet at ~2.9 & 2.8 ppm | DMF residue. | DMF is difficult to remove. Wash organic layer rigorously with water or use a high-vacuum pump overnight. |
References
- Koto, S., Morishima, N., Miyata, Y., & Zen, S. (1976). Syntheses with Partially Benzylated Sugars. Bulletin of the Chemical Society of Japan.
-
Reich, H. J. (n.d.). WinPLT NMR Data: Coupling Constants in Carbohydrates. University of Wisconsin-Madison. (Source for Karplus relationships in pyranoses).
Strategic Implementation and Chemical Stability of Benzyl Ether Protecting Groups in Mannoside Synthesis
Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
In the multi-step synthesis of complex carbohydrates, the selection of protecting groups dictates not only the stability of intermediate compounds but also the stereochemical outcome of glycosylation events. For mannosides—ubiquitous in viral glycoproteins, bacterial cell walls, and therapeutic glycoconjugates—the benzyl (Bn) ether stands as the premier permanent protecting group. This whitepaper provides an in-depth mechanistic analysis of benzyl ether stability, explores the causality behind its cleavage conditions, and details self-validating protocols for its implementation in mannoside drug development.
The Mechanistic Imperative of Benzyl Ethers in Mannosides
The preference for benzyl ethers in carbohydrate chemistry is rooted in two fundamental chemical behaviors: their broad stability profile and their electronic influence on the anomeric center.
The "Armed-Disarmed" Concept
During glycosylation, the mannosyl donor must be activated to form an oxocarbenium ion intermediate. Electron-withdrawing protecting groups (such as acyl esters) destabilize the buildup of partial positive charge at the anomeric center, effectively "disarming" the donor[1]. Conversely, benzyl ethers lack this strong electron-withdrawing effect. A mannosyl donor protected by benzyl ethers is considered "armed," exhibiting significantly higher reactivity[1]. This causality allows chemists to perform chemoselective glycosylations, reacting an armed benzyl-protected donor with a disarmed acyl-protected acceptor in a single pot[1].
Stereochemical Control via Non-Participation
Synthesizing
Comparative Chemical Stability Profile
Benzyl ethers are highly valued because they are stable to both acidic and basic conditions, allowing for extensive synthetic manipulation of the mannoside core before global deprotection is required[1].
Table 1: Quantitative Stability and Cleavage Data for Benzyl Ethers
| Condition Category | Reagent/Condition | Substrate Example | Outcome | Yield (%) | Ref |
| Strong Acid | BCl₃, CH₂Cl₂, -78 °C | General Benzyl Ethers | Cleavage | >90% | [3] |
| Mild Acid | Acetic Acid, RT | Benzyl Trityl Ether | Stable | N/A | [3] |
| Strong Base | NaH, KOH, Carbonates | General Benzyl Ethers | Stable | N/A | [3] |
| Oxidative | DDQ, | Carbohydrate Ethers | Cleavage | 84-96% | [3] |
| Reductive | H₂, Pd/C, EtOH/MeOH | General Benzyl Ethers | Cleavage | >95% | [3] |
Mechanistic Breakdown of Stability Domains
-
Basic Conditions: Benzyl ethers are entirely stable to strong bases like NaH and KOH[3]. This allows for the orthogonal removal of temporary ester protecting groups (via saponification) without jeopardizing the permanent benzyl protection.
-
Oxidative Conditions: While generally stable to atmospheric oxygen, benzyl ethers can be deliberately cleaved via oxidative pathways. For example, they can be oxidized directly to benzoyl esters using a catalytic amount of RuO₄ (derived from RuCl₃ and NaIO₄)[4], or oxidatively removed by ozone under mild conditions[5].
-
Acidic Conditions: Benzyl ethers withstand mild acids (e.g., acetic acid, TFA in specific solvents) but are highly labile to strong Lewis acids like BCl₃ or BBr₃, which coordinate to the ether oxygen and facilitate C-O bond cleavage[3].
Visualizing the Benzyl Ether Workflow
Workflow of benzyl ether protection and deprotection in mannoside synthesis.
Causality in Deprotection and Catalyst Poisoning
The standard method for global deprotection of benzyl ethers is catalytic hydrogenolysis[1]. The causality of this reaction relies on the palladium catalyst adsorbing the aromatic ring, which brings the benzylic C-O bond into proximity with surface-bound hydrogen atoms, facilitating cleavage[6].
The Catalyst Poisoning Dilemma: In advanced drug development, target mannosides often contain amine or thiol functional groups. These heteroatoms possess lone pairs that bind irreversibly to the active sites of the palladium catalyst, outcompeting the aromatic rings of the benzyl ethers[6]. This "poisons" the catalyst and halts deprotection. The Solution: When dealing with easily poisoned substrates, transfer hydrogenation is utilized. By employing formic acid or 1,4-cyclohexadiene as the hydrogen source alongside Pd/C, the reaction kinetics are altered, making the system significantly less susceptible to catalyst poisoning[6].
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols integrate built-in validation mechanisms.
Protocol 1: Global Deprotection via Catalytic Hydrogenolysis
Objective: Mild removal of benzyl ethers to yield the fully deprotected mannoside[3].
-
Preparation: Dissolve the benzyl-protected mannoside (1.0 mmol) in anhydrous methanol or ethanol (10 mL) in a flask equipped with a magnetic stir bar[3].
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (10 mol%)[3]. Note: Add the catalyst under an inert Argon atmosphere to prevent the ignition of solvent vapors.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) or connect to a hydrogenation apparatus[3]. Evacuate the flask and backfill with H₂ three times.
-
Reaction: Stir vigorously at room temperature.
-
Self-Validation (In-Process): Monitor via TLC. The reaction is complete when the UV-active, non-polar starting material is entirely replaced by a highly polar, UV-inactive baseline spot (the free polyol).
-
Workup & Analytical Validation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate. Validate via ¹H NMR (in D₂O): Complete deprotection is confirmed by the absolute disappearance of aromatic protons (
7.2–7.4 ppm) and benzylic CH₂ doublets ( 4.4–4.9 ppm).
Protocol 2: Acidic Cleavage using a Lewis Acid (BCl₃)
Objective: Cleavage of benzyl ethers when hydrogenation is unviable (e.g., in the presence of reducible alkenes)[3].
-
Preparation: Dissolve the benzyl ether (1.0 mmol) in anhydrous dichloromethane (DCM) (10 mL) under an inert Argon atmosphere[3].
-
Thermal Control: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperatures are strictly required to control the reaction exotherm and prevent the non-specific cleavage of the delicate mannosidic linkages.
-
Reagent Addition: Slowly add a 1 M solution of boron trichloride (BCl₃) in DCM (1.2 equivalents per benzyl group) dropwise[3].
-
Reaction: Stir at -78 °C and monitor progress by TLC[3].
-
Self-Validation (Quenching): Once the starting material is consumed, quench the reaction by the slow addition of methanol at -78 °C, followed by water[3]. Causality: Methanol safely solvolyzes excess BCl₃, preventing localized heating that could degrade the carbohydrate core. Validate success via ESI-MS, looking for the corresponding mass shift (-90 Da per benzyl group removed).
References
1.[1] Protecting Group Strategies in Carbohydrate Chemistry - Wiley-VCH.1 2.[4] A New Oxidative Conversion of Carbohydrate Benzyl Ethers to Benzoyl Esters with RuCl3-NaIO - Taylor & Francis. 4 3.[5] Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. 5 4.[2] Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC. 2 5.[3] A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions - Benchchem. 3 6.[6] Protective group strategies in carbohydrate and peptide chemistry - UCL Discovery. 6
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Optimizing the Mannose Motif: A Technical Guide to Fully Protected D-Mannose Derivatives
The following technical guide is structured to serve as an authoritative resource for researchers in carbohydrate chemistry and drug discovery. It prioritizes mechanistic understanding, reproducible protocols, and data-driven validation.
Executive Summary
D-Mannose derivatives differ fundamentally from their glucose counterparts due to the axial orientation of the C-2 hydroxyl group. This stereochemical inversion creates unique challenges and opportunities in glycosylation. While the axial C-2 substituent facilitates the formation of 1,2-trans-
Part 1: Strategic Protection Logic
The "Mannose Trap" and Anomeric Control
The reactivity of a mannosyl donor is dictated by the protecting groups at C-2 (stereoselectivity) and C-3/4/6 (electronic reactivity).
-
Alpha-Selectivity (The Easy Path): When an acyl group (acetate, benzoate) protects C-2, it participates in the reaction mechanism. Upon activation of the anomeric leaving group, the carbonyl oxygen of the C-2 ester attacks the oxocarbenium ion, forming a five-membered acyloxonium ion intermediate. This blocks the
-face, forcing the nucleophile to attack from the -face (axial). -
Beta-Selectivity (The Challenge): To achieve
-mannosylation, NGP must be disabled. However, even with non-participating ether groups (benzyl), the anomeric effect thermodynamically favors the -product. Overcoming this requires torsional steering, typically using a 4,6-O-benzylidene acetal (The Crich Method).
Mechanistic Visualization
The following diagram illustrates the divergent pathways dictated by the C-2 protecting group.
Figure 1: Mechanistic divergence in mannosylation. C-2 acyl groups lock the pathway to the
Part 2: Synthesis of Core Building Blocks
Protocol A: Synthesis of Penta-O-acetyl-D-mannopyranose
This is the fundamental starting material for most mannose donors. The reaction uses acetic anhydride in pyridine to exhaustively protect all hydroxyls.
Reagents: D-Mannose, Acetic Anhydride (
| Step | Action | Rationale (Causality) |
| 1 | Suspend D-Mannose (10g) in anhydrous Pyridine (50 mL) at | Pyridine acts as both solvent and nucleophilic catalyst (forming reactive N-acetylpyridinium species). |
| 2 | Add | Exothermic reaction control. Prevents caramelization of sugar. |
| 3 | Stir at RT for 16h. Monitor TLC (Hex/EtOAc 1:1). | Ensure complete acetylation of the anomeric position. |
| 4 | Quench: Pour into ice water (500 mL) with vigorous stirring. | Hydrolyzes excess anhydride. The product often precipitates as a syrup or solid. |
| 5 | Extract with DCM, wash with 1M HCl, sat. | HCl removes pyridine (as pyridinium salt). Bicarbonate neutralizes residual acid. |
| 6 | Dry ( | Yields crude penta-acetate (usually |
Protocol B: Activation to Phenyl 1-Thio- -D-mannopyranose
Thioglycosides are superior donors due to their stability under diverse chemical conditions and ability to be activated selectively (orthogonality).
Reagents: Penta-O-acetyl-D-mannose, Thiophenol (PhSH), Boron Trifluoride Diethyl Etherate (
| Step | Action | Rationale (Causality) |
| 1 | Dissolve Penta-acetate (5g) and PhSH (1.5 eq) in dry DCM under Argon. | Inert atmosphere prevents oxidation of thiophenol to disulfide. |
| 2 | Add | Lewis acid activates the anomeric acetate, creating the oxocarbenium ion. |
| 3 | Warm to RT and stir (2-4 h). | The C-2 acetate participates (NGP), directing the thiophenol to attack from the |
| 4 | Quench with | NaOH wash is critical to remove unreacted, malodorous thiophenol. |
| 5 | Column Chromatography (Hex/EtOAc). | Isolates the pure |
Part 3: Analytical Validation (The NMR Standard)
Distinguishing
Critical Rule: Do not rely solely on
Comparative NMR Data Table
| Characteristic | ||
| H-1 Chemical Shift ( | Downfield (5.0 – 5.5 ppm ) | Upfield (4.5 – 4.9 ppm ) |
| ~1.7 Hz (Eq-Eq relationship) | ~0.8 – 1.0 Hz (Ax-Eq relationship) | |
| ~170 - 175 Hz (Definitive) | ~158 - 162 Hz (Definitive) | |
| C-1 Chemical Shift ( | ~98 ppm | ~100 ppm |
Note: The
Part 4: Advanced Application (The Crich Beta-Mannosylation)
For drug delivery systems targeting the mannose receptor (e.g., on macrophages), specific anomeric configurations are often required. When
The 4,6-O-Benzylidene Strategy
David Crich developed the gold standard for
Workflow Visualization:
Figure 2: The Crich Beta-Mannosylation protocol. The 4,6-benzylidene lock is essential for directing the SN2-like inversion.
Part 5: References
-
Crich, D., & Chandrasekera, N. S. (2004). Mechanism of 4,6-O-benzylidene-directed beta-mannosylation as determined by alpha-deuterium kinetic isotope effects. Angewandte Chemie International Edition.
-
BenchChem. (2025).[4] A Researcher's Guide to Differentiating Alpha and Beta Anomers of Pyranose.
-
Santa Cruz Biotechnology. Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-α-D-mannopyranoside Product Data.[5]
-
MDPI. (2025). 3,4,6-Tri-O-acetyl-1-S-acetyl-2-deoxy-2-S-phenylthio-α-d-mannopyranoside Synthesis.
-
ResearchGate. Representation of 1JCH of the α-and β-anomeric and pyranose ring forms.
Sources
- 1. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-α-D-mannopyranoside, CAS 108032-93-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
Methodological & Application
Precision Synthesis of Complex Carbohydrates: Stereocontrolled Mannosylation Strategies
Executive Summary
The synthesis of high-mannose oligosaccharides (e.g.,
This Application Note provides a definitive guide to synthesizing protected mannosides. We contrast the standard protocol for
Strategic Overview: The Mechanistic Divergence
The core challenge lies in the stereoelectronic properties of the mannosyl oxocarbenium ion.
-
-Mannosides: The axial C2 substituent does not offer neighboring group participation (NGP) to direct
-attack. Furthermore, the anomeric effect stabilizes the axial ( ) product. -
-Mannosides: Synthesis requires destabilizing the oxocarbenium ion to form a covalent
-triflate intermediate, which then undergoes an -like displacement.[1][2]
Mechanistic Pathway Visualization
The following diagram illustrates the critical equilibrium between the Contact Ion Pair (CIP) and the Covalent Triflate, controlled by the 4,6-O-benzylidene acetal.
Figure 1: The Crich mechanism relies on shifting the equilibrium toward the covalent
Protocol A: General -Mannosylation (Thermodynamic Control)
Scope: Routine installation of
Materials
-
Donor: Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-
-D-mannopyranoside. -
Promoter: N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic acid (TfOH).
-
Solvent: Dichloromethane (DCM) or Ether (Ether enhances
-selectivity).
Step-by-Step Methodology
-
Preparation: Co-evaporate Donor (1.0 equiv) and Acceptor (1.2 equiv) with toluene (3x) to remove trace water. Dissolve in dry DCM (0.1 M).
-
Activation: Add powdered 4Å molecular sieves. Stir for 30 min at room temperature.
-
Initiation: Cool to 0°C. Add NIS (1.5 equiv).
-
Catalysis: Add TfOH (0.1 equiv) dropwise. Observation: Solution turns dark violet/red.
-
Quenching: Upon TLC completion (~30 min), quench with saturated
(removes iodine) and saturated . -
Validation:
-anomer is confirmed by NMR ( Hz).
Protocol B: The Crich -Mannosylation (Kinetic Control)
Scope: Synthesis of
Reagents & Equipment[4]
-
Donor: 4,6-O-benzylidene-2,3-di-O-benzyl-D-mannopyranosyl sulfoxide.
-
Activator: Triflic Anhydride (
).[3] -
Base: 2,4,6-Tri-tert-butylpyrimidine (TTBP) or 2,6-Di-tert-butyl-4-methylpyridine (DTBMP). Note: Non-nucleophilic base is essential to prevent N-glycosylation.
-
Solvent: Ultra-dry DCM (distilled over
).
Experimental Workflow
Figure 2: The "Pre-activation" sequence is mandatory. The acceptor sees the covalent triflate, not the donor precursor.
Detailed Procedure
-
Drying: Flame-dry all glassware under argon. The reaction is extremely water-sensitive.
-
Pre-Activation Mixture: Dissolve Sulfoxide Donor (1.0 equiv) and TTBP (1.5 equiv) in DCM. Add activated 4Å molecular sieves. Cool to -78°C .[4]
-
Triflate Generation: Add
(1.1 equiv) dropwise.-
Self-Validating Checkpoint: If you take an NMR aliquot at this stage (at low temp), you should see the
-mannosyl triflate anomeric proton at 6.0–6.2 ppm (singlet).
-
-
Coupling: After 10 minutes at -78°C, add the Acceptor (1.5–2.0 equiv) dissolved in a minimum amount of DCM.
-
Reaction: Allow the mixture to warm slowly to -60°C or -40°C over 1 hour. Do not let it reach 0°C until reaction is complete.
-
Workup: Quench with saturated
, wash with brine, dry over .
Comparative Analysis & Troubleshooting
Data Summary: vs Protocols
| Parameter | Protocol A ( | Protocol B (Crich |
| Donor Protection | Flexible (Benzyl ethers common) | Rigid (4,6-O-benzylidene required) |
| Intermediate | Oxocarbenium Ion (SSIP) | Covalent |
| Temperature | 0°C to RT | -78°C to -40°C |
| Mechanism | Thermodynamic ( | Kinetic ( |
| Typical Yield | 85-95% | 60-80% |
| Stereoselectivity |
Troubleshooting the "Crich" Reaction
-
Problem: Low
-selectivity (High amount).-
Cause: The "Exploded Transition State."[8][9] If the reaction warms too fast or the solvent is too polar, the covalent triflate dissociates into a Contact Ion Pair (CIP), leading to
-product. -
Fix: Keep temperature strictly below -60°C during addition. Ensure DCM is non-polar (do not use Acetonitrile).
-
-
Problem: Hydrolysis of Donor.
-
Cause: Wet solvent or "wet" Tf2O.
-
Fix: Freshly distill
over .
-
-
Problem: N-alkylation of Base.
-
Cause: Using unhindered pyridine.
-
Fix: Must use TTBP or DTBMP (sterically hindered) to prevent the base from acting as a nucleophile.
-
References
-
Crich, D., & Sun, S. (1998). Direct Synthesis of
-Mannopyranosides by the Sulfoxide Method.[1][2] Journal of the American Chemical Society, 120(2), 435–436. -
Crich, D. (2010). Methodology Development and Physical Organic Chemistry: A Continuous Interplay. The Journal of Organic Chemistry, 76(22), 9193-9209.
-
Codée, J. D., et al. (2005). Thioglycosides in Sequential Glycosylation Strategies. Chemical Society Reviews, 34, 769-782.
-
Ahmadi, Y., et al. (2021). Stereoselective Synthesis of 1,2-cis-Glycosides. Chemical Reviews, 121(20), 12345–12420.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. Crich beta-mannosylation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
- 8. scite.ai [scite.ai]
- 9. researchgate.net [researchgate.net]
role as a building block for glycoconjugate synthesis
Executive Summary
The synthesis of complex glycoconjugates—critical for Antibody-Drug Conjugates (ADCs), carbohydrate-based vaccines, and targeted drug delivery systems—relies fundamentally on the quality and reactivity of monosaccharide building blocks .[1] Unlike peptide or oligonucleotide synthesis, which are automated on solid supports, glycan assembly requires precise control over regio- and stereochemistry (α vs. β linkages).
This guide details the strategic use of functionalized glycosyl donors (specifically Trichloroacetimidates) and bioorthogonal handles (Azido-sugars) as the primary building blocks for constructing defined glycoconjugates. We provide validated protocols for chemical glycosylation and subsequent protein conjugation, emphasizing moisture control and promoter selection to ensure high-yield, stereoselective coupling.
Technical Background: The "Building Block" Philosophy
In modern carbohydrate chemistry, a "building block" is not merely a sugar; it is a molecular scaffold engineered with three specific features:
-
Anomeric Leaving Group (Activation): Controls reactivity (e.g., Trichloroacetimidate, Thioglycoside).
-
Protecting Groups (Regiocontrol): "Permanent" groups (e.g., Benzyl ethers) protect non-reactive sites, while "Temporary" groups (e.g., Acetates, Fmoc) allow chain extension.
-
Stereodirecting Groups: Neighboring group participation (e.g., C2-acyl groups) ensures 1,2-trans selectivity.
Comparative Analysis of Common Glycosyl Donors
The choice of donor determines the success of the glycosylation.
| Donor Type | Activation Promoter | Reactivity Profile | Stability | Recommended Application |
| Trichloroacetimidates (Schmidt) | TMSOTf or BF₃·OEt₂ | High | Moderate (Base stable, Acid labile) | Complex oligosaccharide assembly; Gold standard for kinetics. |
| Thioglycosides | NIS/TfOH or DMTST | Moderate | High (Shelf-stable) | Early-stage block synthesis; Orthogonal to imidates. |
| Glycosyl Halides | AgOTf or Hg salts | High | Low (Hydrolysis prone) | Simple glycosylations; Koenigs-Knorr method (Legacy). |
| n-Pentenyl Glycosides | IDCP or NIS | Low/Moderate | High | Chemo-selective "Armed/Disarmed" strategies. |
Protocol A: Chemical Glycosylation via Trichloroacetimidates
Objective: Coupling a protected glycosyl donor (Building Block A) to a glycosyl acceptor (Building Block B) to form a disaccharide with controlled stereochemistry.
Mechanism of Action
The reaction proceeds via an oxocarbenium ion intermediate. The Lewis acid (TMSOTf) coordinates with the imidate nitrogen, turning it into a good leaving group (Trichloroacetamide).
Figure 1: Mechanistic pathway of the Schmidt Glycosylation. Note the generation of the reactive oxocarbenium ion.
Materials
-
Donor: 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate (1.2 equiv).
-
Acceptor: Primary or secondary carbohydrate alcohol (1.0 equiv).
-
Promoter: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equiv).[2]
-
Solvent: Dichloromethane (DCM), anhydrous (<50 ppm H₂O).
-
Additives: Activated 4Å Molecular Sieves (Critical for eliminating water).
Step-by-Step Procedure
-
Drying (Critical): Co-evaporate both the Donor and Acceptor with dry toluene (3x) to remove trace moisture. Place under high vacuum for 2 hours.
-
Setup: Dissolve Donor and Acceptor in anhydrous DCM (0.1 M concentration) in a flame-dried round-bottom flask under Argon.
-
Sieve Addition: Add activated 4Å molecular sieves (powdered) and stir at room temperature for 30 minutes.
-
Cooling: Cool the reaction mixture to -78°C (acetone/dry ice bath). Note: Low temperature favors kinetic control and β-selectivity if nitriles are used as solvent, though DCM usually favors α/β mixtures unless C2-participation is present.
-
Activation: Add TMSOTf (0.1 equiv) dropwise via syringe.
-
Reaction: Allow to warm slowly to -20°C over 1 hour. Monitor by TLC (Silica, Hexane:EtOAc).
-
Quenching: Quench with Triethylamine (TEA) (2 drops) to neutralize the acid.
-
Workup: Filter through Celite to remove sieves. Concentrate and purify via Flash Column Chromatography.
Validation Check:
-
NMR: Check the anomeric proton (H-1) coupling constant (
). A large value (~8-10 Hz) indicates a β-linkage (trans); a small value (~3-4 Hz) indicates an α-linkage (cis).
Protocol B: Bioorthogonal Conjugation (The "Click" Step)
Objective: Conjugating the synthesized glycan (now a "payload") to a protein carrier (e.g., CRM197 or an Antibody) using an Azido-functionalized building block.
Workflow Logic
-
Glycan Modification: Incorporate an Azido-linker at the reducing end of your synthetic glycan.
-
Protein Activation: Functionalize the protein Lysine residues with an Alkyne (e.g., DBCO for copper-free or Propargyl for CuAAC).
-
Ligation: Perform the click reaction.
Figure 2: Workflow for converting monosaccharide building blocks into a functional glycoconjugate vaccine.
Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Avoids copper toxicity, ideal for protein stability.
-
Protein Functionalization:
-
Dissolve Protein (10 mg/mL) in PBS (pH 7.4).
-
Add DBCO-PEG4-NHS Ester (5-10 molar excess) dissolved in DMSO.
-
Incubate 1 hour at RT. Remove excess linker via Zeba Spin Desalting Column.
-
-
Conjugation:
-
Mix DBCO-Protein with Azido-Glycan (5-20 molar excess relative to protein).
-
Incubate overnight at 4°C or 4 hours at RT.
-
-
Purification:
-
Separate the conjugate from unreacted glycan using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).
-
QC: Verify Drug-to-Antibody Ratio (DAR) or Glycan loading using MALDI-TOF MS.
-
Troubleshooting & Critical Parameters
-
Moisture Sensitivity (The #1 Failure Mode):
-
Orthoester Formation:
-
Low Solubility of Acceptor:
-
Fix: Use a co-solvent mixture (DCM/DMF), though note that DMF can affect stereoselectivity (favors β-linkage via solvent participation).
-
References
-
Schmidt, R. R., & Michel, J. (1980). Facile Synthesis of α- and β-O-Glycosyl Imidates; Preparation of Glycosides and Disaccharides. Angewandte Chemie International Edition, 19(9), 731-732. Link
-
Seeberger, P. H. (2008). Automated Oligosaccharide Synthesis. Chemical Society Reviews, 37(1), 19-28. Link
-
Agard, N. J., & Bertozzi, C. R. (2009). Chemical approaches to perturb, profile, and perceive glycans.[6][7] Accounts of Chemical Research, 42(6), 723-742. Link
-
Huang, Z., et al. (2024).[8] Conjugation Methods in Synthetic Glycoconjugate Vaccines. Chemistry - Methods, 4(7-8).[8] Link
-
Nielsen, M. M., & Pedersen, C. M. (2018). Catalytic Glycosylations in Oligosaccharide Synthesis. Chemical Reviews, 118(17), 8285–8358. Link
Sources
- 1. glycodepot.com [glycodepot.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of glycosyl imidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | Recent advances in the biosynthesis of polysaccharide-based antimicrobial glycoconjugate vaccines [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bioorthogonal chemical reporter methodology for visualization, isolation and analysis of glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 8. Conjugation methods in synthetic glycoconjugate vaccines | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
employing Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside in studying protein-carbohydrate interactions
An In-Depth Technical Guide to Employing Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside in the Study of Protein-Carbohydrate Interactions
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing this compound as a pivotal chemical tool in the investigation of protein-carbohydrate interactions. We will move beyond a simple recitation of facts to explore the causal logic behind experimental design, ensuring a deep understanding of the principles and their practical application.
Foundational Concepts: The "Why" of a Protected Mannoside
Protein-carbohydrate interactions are fundamental to a vast array of biological processes, from immune recognition and cell adhesion to pathogen infection and signal transduction.[1] Mannose and its derivatives are particularly significant, serving as key recognition motifs for a class of proteins known as lectins, such as the mannose receptor found on immune cells.[2][3] Studying these interactions requires molecular tools that can dissect the binding events with precision.
This compound is a derivative of D-mannose where the hydroxyl groups are masked by benzyl ethers, rendering it a "fully protected" monosaccharide.[4] This protection strategy is central to its utility in glycobiology for several key reasons:
-
Chemical Stability: Benzyl ethers are exceptionally robust, remaining stable under a wide range of acidic and basic conditions.[1][5] This allows for chemical modifications at other parts of the molecule without disturbing the core mannose structure. They are considered "permanent" protecting groups, typically removed in the final stages of a synthesis.
-
Enhanced Solubility: The four benzyl groups impart significant hydrophobic character, increasing the molecule's solubility in common organic solvents (e.g., DCM, DMF, EtOAc) and facilitating its use in organic synthesis.[4][6]
-
Strategic Synthesis: The polyhydroxylated nature of carbohydrates necessitates a protecting group strategy to achieve regioselectivity during synthesis.[1][7] By starting with a protected mannoside, chemists can build complex oligosaccharides or introduce specific functionalities for biophysical assays.[8]
Crucially, for most direct binding studies with proteins, these benzyl groups must be removed to expose the native hydroxyl groups that the protein recognizes. Therefore, this compound is most often employed as a critical synthetic intermediate —the precursor to the final, biologically active ligand.
Key Physicochemical Properties
A clear understanding of the starting material's properties is essential for its successful application.
| Property | Value/Description |
| Molecular Formula | C₃₅H₃₈O₆[4] |
| Molecular Weight | 554.67 g/mol [4][6] |
| Appearance | Colorless to yellow/red viscous syrup[4][8] |
| Solubility | Soluble in DCM, DMF, DMSO, EtOAc, MeOH; insoluble in water[4][6] |
| CAS Number | 61330-62-9[4] |
| Storage Conditions | 0–8°C under anhydrous conditions[4][6] |
Application I: Probing Binding Kinetics with Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions.[9][10][11] It measures changes in the refractive index near a sensor surface as an analyte (e.g., a protein) binds to a ligand (e.g., a carbohydrate) that has been immobilized on the surface.[9] To use our mannoside in an SPR experiment, we must first convert it into a form that can be covalently attached to the sensor chip and then deprotect it.
Experimental Rationale & Workflow
The overall strategy involves modifying the protected mannoside to introduce a linker with a reactive group (e.g., a thiol for gold surfaces), immobilizing this construct, and then removing the benzyl groups in situ or, more commonly, prior to immobilization to expose the mannose hydroxyls. The deprotected, immobilized mannose then serves as the bait to capture the mannose-binding protein of interest.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The mannose receptor is a pattern recognition receptor involved in host defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Mannose Receptor: From Endocytic Receptor and Biomarker to Regulator of (Meta)Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. evitachem.com [evitachem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. synthose.com [synthose.com]
- 7. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound [deyerchem.com]
- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Studying Protein-Protein Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 11. Studying protein-protein interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Deprotection of Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside: A Senior Application Scientist's Guide
Introduction: The Benzyl Ether in Modern Glycoscience
In the intricate field of carbohydrate chemistry, the benzyl (Bn) ether stands as a protecting group of paramount importance. Its robustness under a wide array of acidic and basic conditions makes it an invaluable tool for multi-step syntheses of complex oligosaccharides and glycoconjugates.[1] The target of this guide, Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside, is a quintessential building block, where the benzyl ethers serve to mask the hydroxyl groups during synthetic transformations. However, the very stability that makes the benzyl ether so useful also presents the final, critical challenge: its efficient and clean removal.
This document provides a comprehensive overview of the principal methodologies for the global deprotection of Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and offer insights into troubleshooting common issues, ensuring researchers and drug development professionals can approach this crucial synthetic step with confidence.
Core Deprotection Strategies: A Comparative Overview
The cleavage of the benzylic C-O bond can be achieved through several reductive methodologies. The choice of method is dictated by the substrate's sensitivity to the reaction conditions, the presence of other functional groups, and the available laboratory infrastructure. The two most reliable and widely adopted strategies are Catalytic Hydrogenolysis and Dissolving Metal Reduction.
| Method | Primary Reagents | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenolysis (H₂ Gas) | H₂, Pd/C or Pd(OH)₂/C | Clean reaction with toluene as the main byproduct; mild conditions (RT, atmospheric pressure). | Requires handling of flammable H₂ gas; catalyst can be pyrophoric; potential for catalyst poisoning.[2] |
| Catalytic Transfer Hydrogenation (CTH) | Pd/C, Hydrogen Donor (e.g., Ammonium Formate, Formic Acid) | Avoids the need for H₂ gas infrastructure; often faster reaction times.[3] | Introduces byproducts from the hydrogen donor; donor selection is critical for compatibility. |
| Birch Reduction | Na or Li, liquid NH₃, Alcohol (e.g., EtOH) | Powerful and effective for stubborn deprotections; orthogonal to hydrogenation-sensitive groups. | Requires cryogenic conditions and handling of highly reactive sodium/lithium metal and toxic liquid ammonia.[4] |
Method 1: Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the most common and often preferred method for benzyl ether cleavage due to its mild conditions and clean byproducts. The reaction proceeds on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C).
Mechanism of Action
The accepted mechanism involves the following key steps:
-
Adsorption: Both the benzylated mannopyranoside and molecular hydrogen adsorb onto the surface of the palladium catalyst.
-
Hydrogen Activation: Molecular hydrogen undergoes dissociative chemisorption on the palladium surface, forming reactive palladium hydride species.
-
Hydrogenolysis: The benzylic C-O bond is cleaved by the palladium hydrides, leading to the formation of the deprotected hydroxyl group and toluene.
-
Desorption: The final product, methyl α-D-mannopyranoside, and the toluene byproduct desorb from the catalyst surface, regenerating the active sites.[2]
Catalytic Hydrogenolysis Workflow
Experimental Protocol: Standard Hydrogenolysis with H₂ Gas
This protocol outlines the complete debenzylation of Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside using a standard hydrogen balloon setup.
Materials:
-
Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 10-20 wt% of the substrate
-
Solvent: Ethyl acetate (EtOAc) / Methanol (MeOH), 1:1 mixture
-
Hydrogen (H₂) gas supply (balloon)
-
Inert gas (Nitrogen or Argon)
-
Celite® for filtration
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside (1.0 eq) in a suitable volume of the EtOAc/MeOH (1:1) solvent mixture.
-
Catalyst Addition: Carefully add 10% Pd/C (10-20 wt%) to the solution.
-
Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (N₂ or Ar) for 5-10 minutes to remove oxygen.
-
Hydrogenation: Introduce hydrogen gas into the flask by inflating a balloon attached to a needle and inserting it through the septum.
-
Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The deprotected product will have a significantly lower Rf value due to its increased polarity. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, carefully purge the flask with inert gas to remove excess hydrogen.
-
Filtration: Dilute the reaction mixture with additional methanol and filter it through a pad of Celite® to remove the palladium catalyst. Caution: The Pd/C catalyst can be pyrophoric, especially when dry. Do not allow the filter cake to dry completely in the air.[5] Wash the Celite® pad thoroughly with methanol.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude methyl α-D-mannopyranoside. This is often pure enough for subsequent steps, but can be further purified by recrystallization or silica gel chromatography if necessary.
Experimental Protocol: Catalytic Transfer Hydrogenation (CTH)
This method offers a convenient alternative to handling hydrogen gas.
Materials:
-
Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 20-50 wt% of the substrate
-
Ammonium Formate (HCOONH₄), 10-20 eq
-
Solvent: Methanol (MeOH)
Procedure:
-
Setup: To a solution of the benzylated sugar (1.0 eq) in methanol, add ammonium formate (10-20 eq).
-
Catalyst Addition: Carefully add 10% Pd/C (20-50 wt%).
-
Reaction: Heat the mixture to reflux and monitor by TLC. Reactions are often complete within 1-4 hours.
-
Work-up and Purification: Cool the reaction to room temperature. Filter the mixture through Celite® to remove the catalyst, washing thoroughly with methanol. Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between water and an organic solvent (e.g., dichloromethane) to remove excess ammonium salts. The aqueous layer is then concentrated to yield the product.
Method 2: Birch Reduction
The Birch reduction is a powerful dissolving metal reduction capable of cleaving benzyl ethers that may be resistant to hydrogenolysis. It employs an alkali metal (typically sodium or lithium) dissolved in liquid ammonia, which creates solvated electrons that act as the reducing agent.[5]
Mechanism of Action
The Birch reduction proceeds via a single-electron transfer mechanism:
-
Electron Transfer: A solvated electron from the sodium/ammonia solution adds to the aromatic ring of a benzyl group, forming a radical anion.
-
Protonation: The radical anion is protonated by an alcohol present in the reaction mixture.
-
Second Electron Transfer: A second electron is transferred to the resulting radical, forming an anion.
-
Final Protonation & Cleavage: This anion is protonated again, leading to cleavage of the benzylic C-O bond and formation of the free hydroxyl group and toluene.[3]
Birch Reduction Mechanism
Experimental Protocol: Birch Reduction
Extreme caution is required for this procedure due to the use of metallic sodium and liquid ammonia. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside (1.0 eq)
-
Sodium (Na) metal, cut into small pieces (approx. 20-40 eq)
-
Anhydrous liquid ammonia (NH₃)
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Setup: Assemble a three-necked round-bottom flask equipped with a dry ice-acetone condenser, a gas inlet, and a septum. Ensure all glassware is scrupulously dried.
-
Condensation of Ammonia: Cool the flask to -78 °C (dry ice/acetone bath) and condense anhydrous ammonia into the flask.
-
Dissolution: Dissolve the benzylated sugar in anhydrous THF and add it to the liquid ammonia.
-
Reduction: Add small, freshly cut pieces of sodium metal to the stirred solution. The solution will turn a deep blue color, indicating the presence of solvated electrons. Continue adding sodium until the blue color persists for at least 30 minutes.
-
Quenching: Cautiously quench the reaction by the slow, dropwise addition of anhydrous ethanol until the blue color disappears. Then, add solid ammonium chloride to consume any remaining sodium.
-
Evaporation: Remove the cooling bath and allow the ammonia to evaporate overnight in the fume hood.
-
Work-up and Purification: To the remaining residue, add methanol and concentrate under reduced pressure. The crude product can then be purified by silica gel chromatography.
Troubleshooting and Field-Proven Insights
Issue 1: Incomplete or Stalled Hydrogenolysis
-
Cause - Catalyst Poisoning: Trace impurities containing sulfur or halides in solvents or on glassware can poison the palladium catalyst. The product itself, if it coordinates strongly to the catalyst, can also inhibit the reaction.
-
Solution:
-
Ensure high-purity solvents and meticulously clean glassware.
-
Increase the catalyst loading. For substrates with basic nitrogens, using Pearlman's catalyst (Pd(OH)₂/C) can be more effective.[6]
-
Filter the reaction mixture through a fresh pad of Celite and add a new batch of catalyst.
-
Issue 2: Solubility Problems
-
Cause: The starting material, Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside, is nonpolar, while the fully deprotected product is highly polar and soluble in protic solvents. As the reaction proceeds, the partially deprotected intermediates may have poor solubility in the initial solvent system, potentially precipitating and coating the catalyst.[7]
-
Solution:
-
Use a solvent mixture to maintain solubility throughout the reaction. A common choice is a mixture of a nonpolar solvent that dissolves the starting material (e.g., THF, EtOAc) and a polar solvent for the product (e.g., MeOH, EtOH).
-
The addition of a small amount of acetic acid can sometimes improve solubility and reaction rates.[1]
-
Issue 3: Safety Concerns with Birch Reduction
-
Cause: The use of metallic sodium, which reacts violently with water, and cryogenic, toxic liquid ammonia presents significant hazards.[4]
-
Solution:
-
Always work in a certified chemical fume hood.
-
Ensure all equipment is completely dry.
-
Have appropriate quenching agents (e.g., isopropanol) and fire extinguishers (Class D for sodium fires) readily available.
-
Work with a colleague present.
-
References
-
Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. Available at: [Link]
- Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (1995). "Two-Stage" Activation of Glycosyl Donors: A Solid-Phase Application. Journal of the American Chemical Society, 117(11), 3302–3303.
-
Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36(20), 3465-3468. Available at: [Link]
-
Carnegie Mellon University. (n.d.). Pyrophoric Handling Procedure. Available at: [Link]
-
Chemtips. (2013). So you're thinking of running a Birch reduction? Available at: [Link]
-
MDPI. (2022). Debenzylation of Benzyl-Protected Methylcellulose. Available at: [Link]
-
Organic Syntheses. (n.d.). m-Toluidine, N-benzyl-. Available at: [Link]
-
ATLANTCHIM PHARMA. (2021). Science About O-Benzyl protecting groups. Available at: [Link]
-
ResearchGate. (2014). How can one remove a benzyl group from benzylated sugar? Available at: [Link]
-
Sciencemadness Wiki. (2018). Birch reduction. Available at: [Link]
-
UCLA EH&S. (2017). Standard Operating Procedure: Palladium. Available at: [Link]
-
University of Illinois. (2019). Pyrophoric Materials. Available at: [Link]
-
Wikipedia. (n.d.). Birch reduction. Available at: [Link]
Sources
- 1. atlanchimpharma.com [atlanchimpharma.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 4. Birch reduction - Sciencemadness Wiki [sciencemadness.org]
- 5. honrel.com [honrel.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Note: Precision Synthesis of Mannose-Containing Molecular Probes
Targeting CD206 (Mannose Receptor) via Multivalent Architectures
Abstract
This guide details the rational design and synthesis of high-affinity mannose probes targeting the CD206 receptor (Macrophage Mannose Receptor, MMR).[1] Unlike generic protocols, this document addresses the critical stereochemical challenges of glycosylation (ensuring
Section 1: Strategic Design Principles
The Biological Target: CD206
The Mannose Receptor (CD206) is a C-type lectin predominantly expressed on M2-polarized tumor-associated macrophages (TAMs) and dendritic cells.[1] It recognizes terminal mannose, fucose, and N-acetylglucosamine residues.[1][2][3]
-
Critical Insight: Monovalent mannose-protein interactions are weak (
in the millimolar range).[1] High-affinity targeting requires multivalency —presenting multiple mannose units simultaneously to span the receptor's Carbohydrate Recognition Domains (CRDs).[1] This is known as the Cluster Glycoside Effect.[4]
Stereochemical Rigor
CD206 specifically recognizes the
-
Common Pitfall: Direct Fischer glycosylation (Mannose + Propargyl alcohol + acid) often yields a mixture of
pyranosides and furanosides, which are difficult to separate.[1] -
Solution: We utilize a Peracetate Protection Strategy . The neighboring group participation of the C2-acetate directs the incoming nucleophile (propargyl alcohol) to the opposite face, favoring the formation of the desired
-anomer.
Probe Architecture
The probe consists of three functional modules:
-
Warhead:
-D-Mannose (Ligand). -
Linker: Polyethylene Glycol (PEG) spacer to reduce steric hindrance and improve water solubility.[1]
-
Reporter/Scaffold: A fluorophore (for imaging) or a dendrimer/polymer core (for multivalency).[1]
Figure 1: Modular architecture of a high-affinity mannose probe utilizing Click Chemistry for assembly.[1]
Section 2: Chemical Synthesis Protocols
Protocol A: Synthesis of the "Clickable" Warhead
Target Compound: 2-Propynyl 2,3,4,6-tetra-O-acetyl-
Rationale: This method uses Boron Trifluoride Diethyl Etherate (
Materials
Step-by-Step Procedure
-
Dissolution: Dissolve Penta-O-acetyl-
-D-mannopyranose (3.9 g, 10 mmol) in anhydrous DCM (40 mL) under an argon atmosphere. -
Addition: Add Propargyl alcohol (0.88 mL, 15 mmol, 1.5 eq). Stir at 0°C for 10 minutes.
-
Activation: Dropwise add
(1.85 mL, 15 mmol, 1.5 eq) over 15 minutes. The solution may darken slightly. -
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane:Ethyl Acetate 1:1).[1] The product (
) should appear as the starting material is consumed.[1] -
Quenching: Pour the reaction mixture into ice-cold saturated
solution (50 mL) and stir vigorously for 20 minutes to neutralize the acid. -
Extraction: Extract with DCM (
mL). Wash combined organics with brine, dry over , and concentrate in vacuo.[1] -
Purification: Flash chromatography on silica gel (Hexane/EtOAc gradient 4:1 to 2:1).
Deprotection (Zemplén Transesterification)[1]
-
Dissolve the purified acetylated intermediate in dry Methanol (MeOH).[1]
-
Add catalytic Sodium Methoxide (
, 0.1 eq).[1] pH should be ~9–10.[1] -
Stir at RT for 2 hours. A white precipitate may form.[1]
-
Neutralize with Amberlite IR-120 (
form) resin until pH 7.[1] -
Filter and concentrate to obtain 2-Propynyl
-D-mannopyranoside as a hygroscopic white solid/syrup.
Protocol B: CuAAC Conjugation (Click Chemistry)
Target: Conjugation of Propargyl-Mannose to an Azide-functionalized Fluorophore (e.g., Azide-PEG3-BODIPY).[1]
Rationale: We use the THPTA ligand rather than TBTA. THPTA is water-soluble, preventing the precipitation of the copper catalyst and protecting the biomolecule from oxidative damage by reactive oxygen species (ROS).
Materials
-
Propargyl-
-D-mannopyranoside (from Protocol A)[1] -
Azide-functionalized Scaffold/Dye
- (20 mM stock in water)[1]
-
Buffer: 100 mM Phosphate Buffer (pH 7.4) or DMSO/Water mix (depending on scaffold solubility).[1]
Step-by-Step Procedure
-
Premix Catalyst: In a small tube, mix
(10 L) and THPTA (20 L).[1] Incubate for 5 minutes. The solution should remain clear blue.-
Stoichiometry: We aim for a Cu:Ligand ratio of 1:5 to protect the catalyst.
-
-
Reaction Setup: In the reaction vessel, combine:
-
Initiation: Add the Cu-THPTA complex (0.1 eq relative to alkyne).[1] Then, add Sodium Ascorbate (5 eq relative to Cu).[1]
-
Incubation: Purge headspace with Argon. Cap and stir at RT for 2–4 hours in the dark.
-
Purification:
Section 3: Characterization & Validation Data[1]
Quantitative Summary Table
| Parameter | Method | Acceptance Criteria |
| Anomeric Purity | ||
| Mass Accuracy | HR-ESI-MS | |
| Conjugation Efficiency | HPLC / LC-MS | > 95% conversion of Azide |
| Lectin Binding | ConA Turbidity Assay | Rapid precipitation within 10 mins |
Biological Validation Workflow
Before applying the probe to expensive cell lines or animal models, validate the carbohydrate recognition using a lectin binding assay.
Figure 2: Validation workflow ensuring chemical integrity before biological application.
Protocol: Concanavalin A (ConA) Turbidity Assay
ConA is a lectin that specifically binds
-
Prepare a solution of ConA (1 mg/mL) in HEPES buffer (with
). -
Add the Multivalent Mannose Probe.[1]
-
Observation: If the probe is active and multivalent, the solution will turn turbid within minutes due to cross-linking precipitation. Monovalent probes will not cause precipitation but will inhibit ConA binding to other substrates.[1]
References
-
Lundquist, J. J., & Toone, E. J. (2002).[1][4] The Cluster Glycoside Effect. Chemical Reviews, 102(2), 555–578.[1][4] Link[1]
-
Roy, R., & Mukhopadhyay, B. (2007).[1] Synthesis of Propargyl Glycosides. Methods in Molecular Biology, 360, 53-64.[1] Link
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009).[1] Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883.[1] Link[1]
-
Azad, A. K., et al. (2014).[1] Exploitation of the Macrophage Mannose Receptor (CD206) in Infectious Disease Diagnostics and Therapeutics.[1] Journal of Cytology & Molecular Biology, 1(1).[1] Link
-
Poláková, M., et al. (2022).[1][7] Selectivity of 1-O-Propargyl-d-Mannose Preparations. Molecules, 27(5), 1483.[1] Link
Sources
- 1. Mannose Ligands for Mannose Receptor Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mannose receptor - Wikipedia [en.wikipedia.org]
- 3. Frontiers | The Mannose Receptor: From Endocytic Receptor and Biomarker to Regulator of (Meta)Inflammation [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selectivity of 1-O-Propargyl-d-Mannose Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. broadpharm.com [broadpharm.com]
- 8. axispharm.com [axispharm.com]
- 9. interchim.fr [interchim.fr]
Troubleshooting & Optimization
purification of Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside by column chromatography
Technical Support Center: Purification of Methyl 2,3,4,6-Tetra-O-benzyl- -D-mannopyranoside[1]
Topic: Purification via Column Chromatography
Target Molecule: Methyl 2,3,4,6-Tetra-O-benzyl-
Executive Summary & Molecule Profile
Methyl 2,3,4,6-Tetra-O-benzyl-
Physicochemical Profile
| Property | Data | Notes |
| Molecular Formula | MW: 554.67 g/mol | |
| Physical State | Viscous Syrup / Oil | Rarely crystallizes spontaneously from crude.[1][2] |
| Solubility | Soluble in EtOAc, DCM, Toluene, THF | Insoluble in Water, Hexanes (at low temp). |
| TLC Visualization | UV (254 nm) & Charring | Strong UV absorption due to 4x Benzyl groups.[1] |
| Key Impurities | Benzyl Bromide (BnBr), Benzyl Alcohol (BnOH), Mineral Oil | BnOH is the most persistent co-eluting impurity. |
Standard Purification Protocol
Phase 1: Pre-Column Preparation (Critical)
The success of the chromatography depends heavily on the workup. Benzyl alcohol (a byproduct of benzyl bromide hydrolysis) often co-elutes with the product.
-
Quench & Extract: After the reaction (typically NaH/BnBr in DMF), quench with MeOH, dilute with water, and extract with Ethyl Acetate (EtOAc).
-
Removal of Mineral Oil (Optional but Recommended): If NaH (60% dispersion in oil) was used, the crude contains significant mineral oil. Partition the crude between Acetonitrile (ACN) and Hexane . The product stays in ACN; mineral oil moves to Hexane.[1]
-
High-Vacuum Drying: Benzyl alcohol has a high boiling point (205°C).[1] Before the column, place the crude oil under high vacuum (<1 mbar) at 60°C for 2–4 hours. This physical removal is more effective than chromatographic separation.[1]
Phase 2: Column Chromatography
Stationary Phase: Silica Gel 60 (230–400 mesh).[1] Mobile Phase: Hexanes / Ethyl Acetate.[1][3]
| Step | Solvent System | Volume (CV)* | Purpose |
| 1 | 100% Hexanes | 2 CV | Elutes Mineral Oil (dead volume) and unreacted Benzyl Bromide. |
| 2 | 9:1 Hexanes:EtOAc | 3 CV | Elutes remaining Benzyl Bromide and non-polar byproducts. |
| 3 | 4:1 Hexanes:EtOAc | Gradient | Target Elution. The product typically elutes here ( |
| 4 | 2:1 Hexanes:EtOAc | Flush | Elutes under-benzylated (tri-O-benzyl) impurities.[1] |
*CV = Column Volume[1]
Detailed Procedure:
-
Pack the column using a slurry of silica in 100% Hexanes.
-
Load the crude sample.[1][4] If viscous, dissolve in a minimum amount of Toluene or DCM (avoid EtOAc for loading if possible to prevent band broadening).
-
Run the gradient as defined above.
-
Monitor fractions via TLC (Solvent: 3:1 Hex/EtOAc).
-
Spot 1: Mineral Oil (
, visible by charring only, no UV). -
Spot 2: Benzyl Bromide (
, UV active). -
Spot 3:Product (
, UV active + charring). -
Spot 4: Tri-O-benzyl impurities (
).[1]
-
Troubleshooting Guide
Issue 1: Product Co-elutes with Benzyl Alcohol
Symptoms: A large UV-active spot overlaps with the front edge of your product spot.[1] NMR shows aromatic signals but incorrect integration (excess protons in 7.2–7.4 ppm region).[1] Root Cause: Benzyl alcohol (BnOH) has a polarity very similar to tetra-benzylated sugars in Hexane/EtOAc systems.[1] Solution:
-
Switch Solvent System: Use Toluene:Ethyl Acetate (10:1 to 5:1) . The
- interactions between Toluene and the aromatic benzyl groups often alter the retention selectivity enough to separate BnOH from the sugar. -
Azeotropic Distillation: If the column is already done and impure, dissolve the mixture in water/ethanol and evaporate, or use high vacuum with mild heat.
Issue 2: "Ghost" Spots (Streaking)
Symptoms: Long streaks on TLC or continuous UV absorption across many fractions. Root Cause: Sample overload or degradation.[1] Benzyl ethers are generally stable, so degradation is unlikely unless strong acid was used. Solution:
-
Check Loading: Ensure sample mass
1% of silica mass for difficult separations.[1] -
Neutralize: If the crude was acidic (from a previous hydrolysis step), add 0.1% Triethylamine (TEA) to the column solvent to neutralize the silica.
Issue 3: Mineral Oil Contamination in NMR
Symptoms: Clean sugar peaks in aromatic/carbohydrate region, but massive multiplets at 0.8–1.5 ppm. Root Cause: Failure to flush the column with 100% Hexanes initially. Solution:
-
Trituration: Although the product is a syrup, you can wash the syrup with cold pentane or hexane. The sugar is insoluble; the oil will dissolve. Decant the supernatant.
Workflow Visualization
The following diagram illustrates the logical decision-making process for purifying the crude reaction mixture.
Caption: Decision logic for removing mineral oil and selecting the optimal solvent system based on impurity profile.
Frequently Asked Questions (FAQs)
Q: Can I crystallize the product instead of running a column?
A: Unlike Methyl 2,3,4,6-tetra-O-benzyl-
Q: My product is yellow. Is it impure? A: Pure benzyl-protected sugars should be colorless.[1] A yellow tint usually indicates traces of benzyl bromide degradation products or conjugated impurities.[1] A quick filtration through a small pad of silica with 4:1 Hex/EtOAc usually removes the color.
Q: How do I store the purified syrup? A: Store at 4°C. While benzyl ethers are stable, the anomeric methyl acetal can be sensitive to strong acids. Ensure the product is free of any acid traces (from silica) before long-term storage.[1]
Q: Why does the alpha-anomer form exclusively?
A: The starting material is Methyl
References
-
PubChem. (2025).[1][5] Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside Compound Summary. National Library of Medicine.[1] [Link][1]
-
Ness, R. K., Fletcher, H. G., & Hudson, C. S. (1950). The Reaction of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Bromide with Alcohols. Journal of the American Chemical Society. (Contextual reference for benzylation methodology). [Link]
Sources
- 1. Methyl-2,3,4,6-tetrakis-O-(phenylmethyl)-��-D-mannopyranoside | 61330-62-9 [sigmaaldrich.com]
- 2. Buy Online CAS Number 61330-62-9 - TRC - Methyl 2,3,4,6-Tetra-O-benzyl-alpha-D-mannopyranoside | LGC Standards [lgcstandards.com]
- 3. DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | C35H38O6 | CID 10840492 - PubChem [pubchem.ncbi.nlm.nih.gov]
avoiding side reactions during benzylation of methyl mannopyranoside
The following guide is structured as a Technical Support Center resource, designed to troubleshoot and optimize the benzylation of methyl
Ticket ID: BZL-MAN-001 Assigned Specialist: Senior Application Scientist, Carbohydrate Chemistry Division
Executive Summary
You are likely attempting to synthesize Methyl 2,3,4,6-tetra-O-benzyl-
This guide prioritizes safety and impurity profiling to ensure you avoid common pitfalls like incomplete alkylation, dibenzyl ether formation, and "catalyst poisoning" amine byproducts.
⚠️ Critical Safety Alert: NaH/DMF Hazard
Do not scale up this reaction without reviewing this section. The combination of Sodium Hydride (NaH) and DMF is thermally unstable.[1][2] Exothermic decomposition can occur at temperatures as low as 26°C, leading to "runaway" reactions and potential explosions.
-
Control: Always add NaH at 0°C.
-
Control: Never heat the reaction above 50-60°C.
-
Alternative: For large-scale (>100g) batches, consider using THF/DMF mixtures or Phase Transfer Catalysis (PTC) to mitigate thermal risks.
Module 1: The Optimized Protocol (Per-Benzylation)
Standard Operating Procedure (SOP) for high-purity synthesis.
Reagents & Causality
| Reagent | Role | "Senior Scientist" Insight |
| Methyl | Substrate | Dried under high vacuum for 12h prior to use to minimize NaH consumption. |
| NaH (60% in oil) | Base | Use 1.5 - 2.0 eq. per hydroxyl group.[3][4][5] Excess is required to drive the reaction against the steric hindrance of the axial C-2 OH. |
| Benzyl Bromide (BnBr) | Electrophile | Add dropwise at 0°C to control exotherm. Excess leads to dibenzyl ether; slight deficiency leads to tri-O-benzyl impurities. |
| TBAI (Tetra-n-butylammonium iodide) | Catalyst | Crucial Additive. The iodide ion displaces bromide in BnBr, forming Benzyl Iodide in situ, which is a faster electrophile. This helps overcome the C-2 axial hindrance. |
| DMF (Anhydrous) | Solvent | Must be amine-free. Old DMF promotes side reactions (see Module 3). |
Step-by-Step Workflow
-
Dissolution: Dissolve methyl mannoside and TBAI (0.1 eq) in anhydrous DMF under Argon. Cool to 0°C .
-
Deprotonation: Add NaH portion-wise.[1][3] Allow gas evolution (
) to cease. Stir for 30 mins at 0°C.-
Checkpoint: The solution should become a thick suspension (alkoxide formation).
-
-
Alkylation: Add Benzyl Bromide dropwise via syringe pump or addition funnel.
-
Reaction: Warm slowly to Room Temperature (RT). Stir 12–16h.
-
Note: Do not heat unless absolutely necessary (max 50°C).
-
-
Quench: Cool to 0°C. Add Methanol dropwise to destroy excess NaH.
-
Why MeOH? Water causes rapid precipitation and clumping; MeOH allows a smoother quench.
-
-
Workup: Dilute with
or EtOAc. Wash with 1M HCl (Critical step, see Module 3), then Sat. , then Brine.
Module 2: Troubleshooting Dashboard (FAQs)
Q1: I see a persistent spot on TLC running just above my product. What is it?
Diagnosis: Dibenzyl Ether (
-
Cause: Hydrolysis of excess Benzyl Bromide by adventitious water or during the aqueous workup if the reaction wasn't fully quenched.
-
Solution:
-
Prevention: Use strictly anhydrous DMF. Reduce BnBr equivalents slightly (1.1 eq per OH).
-
Removal: It is difficult to separate by flash chromatography as it co-elutes with the tetra-benzyl product. Use gradient elution (Hexane
10% EtOAc/Hexane). In severe cases, steam distillation can remove , though this is harsh.
-
Q2: My reaction turned black/dark brown and gelled.
Diagnosis: DMF Decomposition / Polymerization.
-
Cause: The reaction got too hot. NaH caused the decomposition of DMF.[1][6]
-
Solution: Discard and restart. Maintain strict 0°C temperature control during addition. Ensure efficient magnetic stirring to prevent "hot spots" in the NaH slurry.
Q3: NMR shows a small doublet of doublets at ~4.0 ppm and an OH signal.
Diagnosis: Incomplete Alkylation (Likely C-2 OH).
-
Cause: The C-2 hydroxyl in mannose is axial and flanked by the anomeric center and C-3, making it the most sterically hindered.
-
Solution:
-
Add TBAI (Catalytic) if you haven't already.
-
Perform a "re-charge": Cool to 0°C, add 0.5 eq additional NaH, stir 15 min, then add 0.5 eq BnBr.
-
Q4: My glycosylation (next step) is failing despite the product looking pure.
Diagnosis: The "Hidden" Amine Poison.
-
Cause: Reaction of DMF with NaH/BnBr produces trace amounts of N,N-dimethyl-1-phenyl-1-(o-tolyl)methanamine.[7] This amine co-elutes with your product and poisons acid/thiourea catalysts used in subsequent glycosylations.[7][8]
-
Solution: You must include an acidic wash (1M HCl) during the workup of the benzylation to protonate and remove this amine into the aqueous phase.
Module 3: Visualizing the Logic
The following diagrams illustrate the decision-making process and the mechanism of the primary side-reaction risk.
Diagram 1: Process Flow & Quality Control
Caption: Workflow for optimizing benzylation, highlighting the loop for correcting under-alkylation at the hindered C-2 position.
Diagram 2: The "Hidden" Side Reaction Pathway
Caption: Mechanism of DMF-derived amine formation. This impurity is often invisible by NMR but destroys downstream catalytic activity.
Module 4: Advanced Alternative Methodologies
When the standard NaH method fails or safety protocols prohibit its use.
| Method | Reagents | Pros | Cons |
| Mild Oxide Method | No strong base (avoids elimination); No NaH safety hazard. | Expensive (Silver); Slow reaction times (24-48h). | |
| Phase Transfer | 50% NaOH, DCM, TBAB | Cheap; Water tolerates; Safer than NaH. | Often fails to benzylate the hindered C-2 axial position completely. |
| Tin-Mediated | Regioselective. Can selectively benzylate C-3 or C-6 leaving C-2 free. | Toxic tin residues; requires specific stoichiometry for selectivity. |
References
-
Wuts, P. G. M. (2019).[2] Safety Concerns of Sodium Hydride in Polar Aprotic Solvents. Organic Process Research & Development. [Link]
- Cumpstey, I. (2013). Chemical Modification of Polysaccharides. ISRN Organic Chemistry.
-
McGouran, J. F., et al. (2016). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison. Journal of Organic Chemistry. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Troubleshooting. [Link]
-
Lou, X. (2012).[5] Regioselectivity of Tin-Mediated Benzylation of Glycoside. Asian Journal of Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 3. reddit.com [reddit.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. asianpubs.org [asianpubs.org]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. scispace.com [scispace.com]
- 8. Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies for high-purity isolation of Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside
Technical Support Center: High-Purity Isolation of Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside
Welcome to the technical support and troubleshooting center for the synthesis and isolation of Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside. This highly lipophilic molecule is a critical intermediate in complex carbohydrate synthesis, serving as a versatile precursor for glycosylation donors[1]. Because the exhaustive benzylation of methyl α-D-mannopyranoside generates significant byproducts, achieving high-purity isolation requires precise control over the workup and chromatographic phases.
Quantitative Data & Physicochemical Parameters
To establish a self-validating experimental system, verify your expected outcomes against the standardized parameters in the tables below.
Table 1: Physicochemical Properties & Validation Metrics
| Parameter | Expected Value | Diagnostic Purpose |
|---|---|---|
| Chemical Formula | C35H38O6 | Foundational mass calculation[2]. |
| Molecular Weight | 554.67 g/mol | Stoichiometric planning[2]. |
| Physical State | Colorless to pale yellow viscous oil/liquid | Visual confirmation of pure state[2][3]. |
| ESI-MS [M+Na]+ | m/z 577.27 (Calculated), 577.0 (Found) | Mass validation of the tetra-benzylated product[2]. |
| Typical TLC Rf | ~0.45 (in 20% EtOAc / Petroleum Ether) | Chromatographic tracking against polar impurities[2]. |
Table 2: Optimal Reaction Stoichiometry
| Reagent | Equivalents | Mechanistic Function |
|---|---|---|
| Methyl α-D-mannopyranoside | 1.0 eq | Core starting material[2]. |
| Sodium Hydride (60% in oil) | 6.2 eq | Strong base for exhaustive deprotonation[2]. |
| Benzyl Bromide (BnBr) | 6.1 eq | Electrophilic alkylating agent[2]. |
| N,N-Dimethylformamide (DMF) | ~0.15 M | Polar aprotic solvent; solvates alkoxide intermediates[2]. |
Isolation Workflow
Workflow for the high-purity isolation of tetra-O-benzyl-α-D-mannopyranoside.
Troubleshooting & FAQs
Q: Why does my product elute as a long, smeared band on the silica column, making fraction collection impossible? A: This is a classic symptom of overloading the column with unreacted benzyl bromide (BnBr) and its hydrolysis byproducts (benzyl alcohol and dibenzyl ether). Because BnBr is used in a massive molar excess to drive the tetra-benzylation to completion[2], the crude mixture is heavily contaminated. Causality: BnBr and dibenzyl ether have Rf values very close to the fully benzylated mannoside in standard non-polar solvent systems. Solution: Implement a high-vacuum Kugelrohr distillation (100–120 °C at <1 mbar) prior to chromatography. This selectively volatilizes the low-molecular-weight impurities, leaving only the carbohydrate derivatives in the distillation pot.
Q: I am trying to crystallize the final product, but it remains a thick syrup. What solvent system should I use? A: You are likely doing nothing wrong. While some fully protected carbohydrates readily crystallize, Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside is inherently a highly lipophilic, viscous oil (often appearing as a colorless to pale yellow or wine-red syrup) at room temperature[2][3]. Causality: The four flexible benzyl ether groups disrupt the rigid crystal lattice formation in this specific anomeric configuration. Do not rely on crystallization for primary purification; standard normal-phase chromatography is the authoritative method[1].
Q: How can I ensure complete benzylation and avoid tri-O-benzyl (under-benzylated) side products? A: The C-4 and C-2 hydroxyl groups of mannose can be sterically hindered or less nucleophilic. Causality: Under-benzylation occurs if the base is depleted by atmospheric moisture or if the reaction is quenched prematurely. Solution: Use a robust excess of Sodium Hydride (NaH, ~6.2 eq) and Benzyl Bromide (~6.1 eq), and allow the reaction to proceed for a full 48 hours at room temperature[2]. Monitor by TLC (20% EtOAc/Hexanes); the tetra-benzylated product will run at Rf ~0.45, while any tri-O-benzyl intermediates will be significantly more polar (Rf < 0.2) due to the free hydroxyl group.
Q: During the aqueous quench and extraction, I form a stubborn emulsion. How can I break it? A: Emulsions are common due to the amphiphilic nature of partially benzylated intermediates and the viscosity of DMF/water mixtures. Causality: Rapid quenching generates localized heat and fine precipitates of sodium salts, which stabilize oil-in-water emulsions. Solution: Quench slowly by pouring the mixture into a large volume of ice water[2]. Use Dichloromethane (DCM) for extraction, as its high density helps it separate from the aqueous DMF layer[2]. If an emulsion persists, filter the entire biphasic mixture through a pad of Celite to remove the insoluble polymeric impurities stabilizing the emulsion.
Step-by-Step Methodology: Synthesis & Isolation
This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoints are met.
Phase 1: Exhaustive Benzylation
-
Preparation: To a stirred solution of commercially available methyl α-D-mannopyranoside (1.0 eq) in dry DMF (cooled with an ice-water bath), add NaH (60% in mineral oil, 6.2 eq) portion-wise[2].
-
Causality: The ice bath prevents thermal runaway during the exothermic deprotonation, while DMF provides optimal solvation for the resulting alkoxide intermediates, maximizing their nucleophilicity.
-
-
Deprotonation: Stir the mixture at 0 °C until the evolution of hydrogen gas completely subsides (typically 30 minutes), then warm to room temperature for 2 hours[2].
-
Alkylation: Cool back to 0 °C and add Benzyl bromide (6.1 eq) dropwise[2].
-
Maturation: Stir the reaction mixture at room temperature for 48 hours[2].
-
Validation Checkpoint: Perform a TLC (20% EtOAc/Petroleum Ether). The starting material (baseline) should be completely consumed, replaced by a major spot at Rf ~0.45.
-
Phase 2: Workup & Pre-Purification 5. Quench: Carefully pour the reaction mixture into a large volume of ice water (e.g., 2.5 L of water for a 150 mmol scale reaction) while stirring vigorously[2]. 6. Extraction: Extract the resulting aqueous mixture with DCM (3x)[2]. 7. Washing: Wash the combined organic layers with water (to remove DMF) and brine, then dry over anhydrous sodium sulfate[2]. 8. Concentration: Evaporate the solvent on a rotary evaporator to afford an oily residue[2]. 9. Distillation (Crucial Step): Subject the crude oil to Kugelrohr distillation (100–120 °C, <1 mbar) for 2–3 hours to remove the bulk of unreacted benzyl bromide and benzyl alcohol.
Phase 3: High-Purity Isolation 10. Chromatography: Load the remaining residue onto a silica gel column. Elute using a gradient of Ethyl Acetate in Petroleum Ether (0% to 20%)[2]. 11. Fraction Collection: Collect the fractions corresponding to the Rf ~0.45 spot.
- Validation Checkpoint: Concentrate the pure fractions to yield the product as a colorless to pale yellow oil[2][3]. Confirm purity via ESI-MS; look for the[M+Na]+ adduct at m/z 577.0[2].
References
-
[2] Google Patents. WO2020012336A1 - C-mannoside compounds useful for the treatment of urinary tract infections. Retrieved from:
Sources
Technical Support Center: Scaling Up Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside
Senior Application Scientist: Dr. Alex V. Thorne Topic: Process Optimization, Safety Protocols, and Troubleshooting for Scale-Up
Introduction: The "Syrup" Challenge
Welcome to the technical guide for scaling the synthesis of Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside (CAS: 61330-62-9). Unlike its glucose counterpart, which often crystallizes readily, the mannose derivative typically isolates as a viscous, yellow-to-orange syrup due to the axial C2 substituent disrupting crystal packing.
This guide addresses the critical transition from milligram-scale exploration to multigram/kilogram production. Our focus is on safety (mitigating the NaH/DMF hazard), purity (removing persistent benzyl byproducts), and process control .
Module 1: Reaction Strategy & Safety (Critical)
Q: I have been using NaH in DMF for small batches. Can I simply scale this up to 500g?
A: ABSOLUTELY NOT. Stop immediately. Scaling a Sodium Hydride (NaH) reaction in N,N-Dimethylformamide (DMF) is a known thermal runaway hazard.
-
The Hazard: NaH can decompose DMF, especially at elevated temperatures (>50°C), causing a violent exotherm and the release of dimethylamine and carbon monoxide. This reaction is autocatalytic.
-
The Solution: For scale-up (>50g), you must switch to a safer solvent system or base.
-
Option A (Recommended): Use KOH (powdered) in DMSO . This Williamson ether synthesis variant is robust, handles moisture better, and avoids the hydrogen gas evolution/DMF incompatibility issues.
-
Option B (Alternative): Use NaH in THF (Tetrahydrofuran). THF is stable to NaH. You may add a catalytic amount of TBAI (Tetra-n-butylammonium iodide) or 18-crown-6 to accelerate the reaction.
-
Q: What is the "Golden Standard" protocol for a 100g scale batch?
A: The KOH/DMSO Route. This method offers the best balance of safety, yield, and cost for this specific mannoside.
Protocol Summary (100g Scale):
-
Dissolution: Dissolve Methyl α-D-mannopyranoside (1.0 equiv) in DMSO (5-7 volumes).
-
Base Addition: Add powdered KOH (6.0 equiv) in portions. Note: The mixture will become viscous.
-
Cooling: Cool the slurry to 10-15°C.
-
Alkylation: Add Benzyl Chloride (BnCl) or Benzyl Bromide (BnBr) (4.5 - 5.0 equiv) dropwise.
-
Critical Control Point: Maintain internal temperature <40°C. The reaction is exothermic.
-
-
Digestion: Allow to warm to room temperature (RT) and stir for 3-5 hours.
-
Quench: Pour into ice water (10 volumes).
Data Comparison: NaH/DMF vs. KOH/DMSO
| Feature | NaH / DMF (Small Scale) | KOH / DMSO (Scale-Up) |
| Thermal Safety | High Risk (Runaway potential) | High (High heat capacity of DMSO) |
| Gas Evolution | Massive | None |
| Atom Economy | Poor (NaH is expensive) | Good (KOH is cheap) |
| Moisture Sensitivity | Extreme (Requires dry solvent) | Moderate (KOH is hygroscopic but tolerant) |
| Work-up | DMF extraction is difficult | Water crash-out is efficient |
Module 2: Process Execution & Troubleshooting
Q: The reaction mixture turned black and tarry. What happened?
A: Thermal decomposition or "charring." This usually indicates the internal temperature spiked uncontrollably.
-
Cause: Adding the benzyl halide too fast. The alkylation is exothermic. If the heat isn't removed, the sugar ring can degrade (elimination reactions).
-
Fix: Use an internal temperature probe. Do not rely on bath temperature. Stop addition if
.
Q: My isolated syrup smells strongly of almonds/acrid chemicals. How do I clean it?
A: You have residual Benzyl Chloride/Bromide and Benzyl Alcohol. Because the product is a syrup, you cannot simply recrystallize these impurities away.
-
Step 1 (Steam Distillation): Before the final extraction, perform a steam distillation on the crude aqueous quench. This strips off unreacted benzyl halides and benzyl alcohol.
-
Step 2 (Chemical Wash): Wash the organic extract with 10% aqueous ammonia or triethylamine solution. This reacts with residual benzyl halides to form water-soluble ammonium salts, which are washed away.
Q: I see a "ghost spot" on TLC running just above my product. What is it?
A: Dibenzyl Ether (
-
Removal: It is lipophilic and hard to separate from the tetra-benzyl mannoside syrup.
-
Chromatography: Use a gradient of Hexane:Ethyl Acetate (start 9:1, move to 4:1).
elutes first. -
Partitioning: Partition the crude syrup between Acetonitrile (dissolves product) and Pentane (dissolves
). Repeat 3x.
-
Module 3: Visualization of Workflows
Figure 1: Scale-Up Decision Matrix & Safety Logic
Caption: Decision tree for selecting the safe alkylation protocol based on production scale.
Figure 2: Reaction Mechanism & Side Pathways
Caption: Main benzylation pathway vs. the formation of common impurities (Dibenzyl ether).
Module 4: Quality Control (QC) & Characterization
Physical State: Expect a viscous, clear to yellow syrup . If it solidifies, check NMR immediately—you may have isolated the glucose analog (if starting material was impure) or a solvate.
NMR Validation (CDCl3):
-
Anomeric Proton (H-1): Look for a doublet at ~4.7-4.8 ppm with a small coupling constant (
), characteristic of the -manno configuration. -
Benzyl Region: Multiplet at 7.1 - 7.4 ppm (20 protons).
-
Benzyl Methylene (
): distinct AB systems appearing as doublets between 4.5 - 4.9 ppm . -
Methoxy Group (
): Singlet at ~3.3-3.4 ppm .
HPLC Method:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (Gradient 50% -> 100% ACN).
-
Detection: UV at 254 nm (strong signal from 4 benzyl groups).
References
-
BenchChem. (2025).[1] An In-depth Technical Guide to the Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose from D-glucose.Link
-
National Institutes of Health (NIH) - PubChem. (2025). Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside (CID 10840492).[2]Link
-
Organic Process Research & Development. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide.Link
-
Google Patents. (2017). CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses.[3][4][5][6]Link
-
ResearchGate. (2014). Selective 4,6-O-benzylidene formation of methyl α-D-mannopyranoside.[7][8]Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C35H38O6 | CID 10840492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. 2,3,4, 6-Tetra-o-benzyl-α-D-Glucopyranose method for preparing partial benzylated aldopyranose_Chemicalbook [chemicalbook.com]
- 6. DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
enhancing the reactivity of armed glycosyl donors like tetra-O-benzyl mannoside
Welcome to the Glyco-Synthesis Technical Support Center .
Ticket ID: #MAN-Bn4-REACT-001 Subject: Enhancing Reactivity of Tetra-O-Benzyl Mannosyl Donors Assigned Specialist: Senior Application Scientist, Carbohydrate Chemistry Division
Introduction: The "Armed" Mannoside Paradox
You are working with tetra-O-benzyl-D-mannopyranosyl trichloroacetimidate (or similar donors). By definition, this is an "armed" donor according to the Fraser-Reid principle. The benzyl ether protecting groups at C2-C6 are electron-donating, stabilizing the developing positive charge at the anomeric center (oxocarbenium ion) during activation.
The Paradox: Despite being "armed," these donors often stall, hydrolyze, or decompose when coupled with unreactive acceptors (e.g., 4-OH glucosides) or hindered nucleophiles. This guide addresses how to push the reactivity envelope beyond the standard "armed" baseline.
Module 1: Diagnostic Workflow
Before altering your protocol, identify the specific failure mode using the logic tree below.
Figure 1: Decision matrix for diagnosing glycosylation failure. Blue nodes indicate actionable protocol changes.
Module 2: The Mechanics of Activation
To troubleshoot, you must understand the "Engine" of your reaction.
Q: Why does my "armed" benzyl donor react slower than expected? A: "Armed" refers to electronic stabilization, but sterics and conformation dictate the kinetic barrier.
-
The Mechanism: The promoter (Lewis Acid) coordinates with the leaving group (LG).
-
The Rate-Limiting Step: Departure of the LG to form the Contact Ion Pair (CIP) or Solvent-Separated Ion Pair (SSIP).
-
The Bottleneck: If the ground state (
chair) is too stable, the energy required to distort the ring into the half-chair oxocarbenium transition state is high.
Standard Reactivity Hierarchy (Leaving Groups):
| Rank | Leaving Group | Activation Conditions | Reactivity Profile |
|---|---|---|---|
| 1 | Trichloroacetimidate (TCA) | TMSOTf (cat) or BF3·OEt2 | Highest. Fast activation at -78°C. |
| 2 | Thioglycoside (SEt/SPh) | NIS/TfOH or DMTST | High. Tunable temp (-40°C to 0°C). |
| 3 | n-Pentenyl | NIS/TESOTf | Moderate. "Armed-Disarmed" standard.[1] |
| 4 | Fluoride | Cp2HfCl2/AgClO4 | Moderate. Good thermal stability. |
Module 3: Protocol Optimization (The "Turbo" Button)
If your standard protocol fails, implement these tiered solutions.
Tier 1: Promoter Tuning (The Spark Plug)
Issue: Donor remains on TLC. Solution: Switch Lewis Acids.[2]
-
Standard: BF3·OEt2 (0.1 eq). Good for 1,2-trans, but often too weak for difficult couplings.
-
Enhanced: TMSOTf (0.05 - 0.1 eq). A "hotter" promoter. It generates silyl-imidate byproduct which is inert.
-
Aggressive: TfOH (Triflic acid, 0.01 eq). Use with extreme caution; can cause degradation.
Tier 2: The "Super-Armed" Strategy (Conformational Locking)
Issue: Donor decomposes or acceptor is unreactive. Theory: Developed by Mikael Bols , "Super-arming" involves locking the donor in a conformation that destabilizes the ground state (making it closer in energy to the transition state).
-
Mechanism: Bulky silyl groups (e.g., TBS) at C2/C3/C4 force the pyranose ring from a stable
chair into a twisted skew-boat .[3][4] This relieves steric strain upon oxocarbenium formation. -
Evidence: Silylated donors can be ~20x more reactive than benzylated donors.[3][5]
Protocol: Converting to a Super-Armed Donor
-
Protecting Group: Instead of Bn (Benzyl), use TBS (tert-butyldimethylsilyl) on secondary hydroxyls.
-
Structure: 2,3,4-tri-O-TBS-6-O-benzyl-α-D-mannosyl trichloroacetimidate.
-
Result: The bulky TBS groups force axial-rich conformations, dramatically lowering the activation energy.
Tier 3: Synergistic Activation (The "Nitrous")
Issue: Thioglycoside donors are too slow at low temps. Solution: NIS/TfOH combination.[1][3][5]
-
Why: NIS (N-iodosuccinimide) acts as the iodonium source.[1] TfOH (Triflic acid) activates the NIS, making it a "super-electrophile."
-
Warning: This generates strong acid in situ. You must use acid-washed molecular sieves (AW-300) to buffer slightly, or add TTBP (2,4,6-tri-tert-butylpyrimidine) as a non-nucleophilic base to prevent acid-catalyzed hydrolysis of the product.
Module 4: Standard Operating Procedure (Self-Validating)
Use this protocol for Tetra-O-benzyl-D-mannosyl Trichloroacetimidate . It includes checkpoints to validate the system.
Reagents:
-
Donor (1.0 eq)[3]
-
Acceptor (0.8 - 1.2 eq)
-
Activator: TMSOTf (0.1 eq)
-
Solvent: DCM (Dichloromethane) - Must be distilled from CaH2.
-
Additive: 4Å Molecular Sieves (Powdered, flame-dried immediately before use).
Step-by-Step:
-
Dehydration (Critical):
-
Place Donor and Acceptor in the reaction flask.
-
Add powdered 4Å MS.
-
Validation: Azeotrope with toluene 3x. Vacuum dry for 1 hour.
-
Why: "Armed" donors are prone to hydrolysis. Water competes faster than the acceptor.
-
-
Solvation & Cooling:
-
Activation:
-
Add TMSOTf dropwise.
-
Checkpoint: Monitor TLC at 10 mins.
-
If no reaction: Warm to -40°C. Do not jump to 0°C immediately.
-
-
Quenching:
-
Add Et3N (Triethylamine) before removing the cooling bath.
-
Why: Warming an acidic mixture leads to anomerization or hydrolysis of the product.
-
Module 5: FAQ & Troubleshooting
Q: I see a spot with lower Rf than my product. Is it the other anomer? A: Likely Hydrolysis (Hemiacetal) .
-
Test: Stain with Anisaldehyde. Hemiacetals char differently (often brick red/brown) compared to glycosides.
-
Fix: Your molecular sieves are "dead." Flame dry them under high vacuum until the glass is hot.
Q: I am getting the
-
Mannose naturally favors
(axial) due to the dipole stabilization. -
Strategy: To get
-mannosides with an armed donor, you cannot rely on C2 participation (benzyl is non-participating). You must use Crich's Protocol :-
Use a 4,6-O-benzylidene protected donor (locks conformation).
-
Pre-activate with BSP/Tf2O at -60°C to form the
-triflate intermediate. -
The acceptor then attacks via
-like mechanism to give the -product.
-
Q: Can I mix "Armed" and "Disarmed" donors? A: Yes. This is the Fraser-Reid Armed-Disarmed Strategy .
-
You can couple an Armed donor (Benzyl) with a Disarmed acceptor (e.g., a sugar with Acetyl/Benzoyl groups).[8] The promoter will activate the Armed donor only, leaving the Disarmed acceptor intact to act as the nucleophile.
References
-
Fraser-Reid, B., et al. (1988). "Armed and disarmed glycosyl donors in saccharide couplings." Journal of the American Chemical Society.[8]
-
Jensen, H. H., & Bols, M. (2006). "Stereoelectronic substituent effects in glycosyl donors." Accounts of Chemical Research.
-
Pedersen, C. M., et al. (2007). "Super Armed Glycosyl Donors: Conformational Arming of Thioglycosides by Silylation." Journal of the American Chemical Society.[8]
-
Schmidt, R. R., & Michel, J. (1980). "Facile Synthesis of α- and β-O-Glycosyl Imidates; Preparation of Glycosides and Disaccharides." Angewandte Chemie International Edition.
-
Crich, D., & Sun, S. (1998). "Direct Synthesis of β-Mannopyranosides by the Sulfoxide Method." Journal of the American Chemical Society.[8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Revisiting the Armed-Disarmed Concept: The Importance of Anomeric Configuration in the Activation of S-Benzoxazolyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irl.umsl.edu [irl.umsl.edu]
- 4. Conformationally superarmed S-ethyl glycosyl donors as effective building blocks for chemoselective oligosaccharide synthesis in one pot - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Superarming of Glycosyl Donors by Combined Neighboring and Conformational Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of thioglycosides under mild alkylation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycosyl donor - Wikipedia [en.wikipedia.org]
- 8. Armed and disarmed saccharides - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside using 1H NMR Analysis
In the landscape of synthetic carbohydrate chemistry, the unambiguous structural verification of protected monosaccharides is a critical checkpoint for ensuring the success of complex glycosylation reactions. Among these, Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside stands as a vital building block. Its structural integrity, particularly the α-anomeric configuration and the precise placement of the bulky benzyl protecting groups, is paramount for its utility in the synthesis of oligosaccharides and glycoconjugates. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, establishing it as a definitive tool for structural confirmation. We will explore the nuances of spectral interpretation and compare this technique with other analytical methodologies, offering a comprehensive perspective for researchers in drug development and synthetic chemistry.
The Decisive Role of ¹H NMR in Stereochemical Assignment
Proton NMR (¹H NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound.[1][2] For a molecule like Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside, ¹H NMR is not just a characterization tool; it is the primary method for confirming its three-dimensional structure, including the all-important anomeric configuration. The chemical shifts (δ) and scalar coupling constants (J) of the pyranose ring protons serve as direct reporters of their stereochemical environment.
Interpreting the ¹H NMR Spectrum: A Proton-by-Proton Analysis
The ¹H NMR spectrum of Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside, while complex due to the numerous benzyl protons, contains distinct and well-resolved signals for the pyranose ring protons. The anomeric proton (H-1) is particularly diagnostic.
A typical workflow for the structural confirmation via ¹H NMR is outlined below:
Sources
Comparative Guide: Mannosyl Iodide vs. Mannosyl Triflate Donors in Oligosaccharide Synthesis
Executive Summary
In the precision synthesis of oligosaccharides, the construction of the mannosidic linkage —particularly the 1,2-cis-
-
Mannosyl Triflates (via the Crich protocol) are the industry "gold standard" for synthesizing
-mannosides . They rely on a specific 4,6-O-benzylidene protection pattern to enforce a rigid conformation, allowing -like displacement of a covalent -triflate.[4] -
Mannosyl Iodides are ultra-reactive species typically utilized for difficult
-mannosylation of hindered acceptors or rapid "one-pot" assemblies. They operate primarily through in situ anomerization, where the highly reactive -iodide is consumed to form the thermodynamically stable -product.
Mechanistic Architecture
Mannosyl Triflates: The Contact Ion Pair (CIP) Mechanism
The success of the mannosyl triflate in
-
Resting State: The covalent
-mannosyl triflate is observable by low-temperature NMR. -
Active Species: The reaction proceeds via a Contact Ion Pair (CIP) or a tight solvent-separated ion pair.[3]
-
Stereocontrol: The triflate anion shields the
-face, forcing the nucleophile to attack from the -face ( -like inversion).[4]
Mannosyl Iodides: In-Situ Anomerization
Mannosyl iodides are generated in situ (often from acetates or thioglycosides). Due to the "super-leaving group" ability of iodide and the catalytic presence of halide ions:
-
Equilibrium: Rapid equilibrium exists between the stable
-iodide and the hyper-reactive -iodide. -
Kinetics: The
-iodide reacts orders of magnitude faster than the -iodide. -
Stereocontrol: According to the Curtin-Hammett principle, the reaction funnels through the reactive
-donor, resulting in the formation of the -mannoside (inversion of the -iodide).
Visualizing the Pathways
Caption: Mechanistic divergence between the 4,6-O-benzylidene directed triflate pathway (favoring
Performance Comparison
Decision Matrix: When to Use Which?
| Feature | Mannosyl Triflate (Crich) | Mannosyl Iodide |
| Primary Application | ||
| Donor Protection | Strict: Requires 4,6-O-benzylidene | Flexible: Acetates, Benzyl ethers, Silyl ethers |
| Reactivity | High (Activated at -78°C) | Very High ("Super-armed" if silylated) |
| Stability | Unstable > -20°C; Moisture sensitive | Can be isolated (if acetylated); Transient (if ether) |
| Promoter System | stoichiometric | |
| Byproducts | Triflic acid salt (removed by workup) | Trimethylsilyl halides / Iodine |
Quantitative Benchmarks
Data aggregated from representative studies (e.g., Crich et al., JACS; Codée et al., Chem. Rev.).[5]
| Acceptor Type | Donor System | Conditions | Yield | |
| Primary Alcohol | 4,6-benzylidene sulfoxide (Triflate) | 85% | < 1 : 20 ( | |
| Secondary Alcohol | 4,6-benzylidene sulfoxide (Triflate) | 78% | 1 : 15 ( | |
| Hindered Acceptor | Per-O-benzyl acetate (Iodide) | 92% | 20 : 1 ( | |
| Glycal Acceptor | Per-O-silyl iodide | Generated in situ | 88% | Exclusive |
Experimental Protocols
Protocol A: Crich -Mannosylation (Triflate)
This protocol is the industry standard for generating the
Reagents:
-
Donor: 4,6-O-benzylidene-2,3-di-O-benzyl-D-mannopyranosyl sulfoxide.
-
Activator: Triflic anhydride (
).[3] -
Base: 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) – Critical to prevent acid-catalyzed anomerization.
Step-by-Step:
-
Preparation: Dry the donor (1.0 equiv), DTBMP (1.5 equiv), and activated 4Å molecular sieves in DCM under Argon.
-
Activation: Cool the mixture to -78°C . Add
(1.1 equiv) dropwise. -
Verification: Stir for 15 minutes. Note: The solution typically turns yellow. The covalent
-triflate is now formed. -
Coupling: Add the Acceptor (1.5 - 2.0 equiv) dissolved in a minimum amount of DCM slowly along the cold wall of the flask.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to -10°C over 2 hours.
-
Quench: Quench with saturated
before the reaction reaches 0°C to prevent decomposition.
Protocol B: Rapid -Mannosylation (Iodide)
This protocol utilizes in-situ generation of mannosyl iodide for high reactivity.
Reagents:
-
Precursor: Per-O-benzyl-D-mannopyranosyl acetate (or 1-OH hemiacetal).
-
Reagent: Iodotrimethylsilane (
).
Step-by-Step:
-
Generation: Dissolve the mannosyl acetate (1.0 equiv) in dry DCM at 0°C under Argon.
-
Iodination: Add
(1.2 equiv). Stir for 20 minutes.-
Self-Validation: TLC will show the disappearance of the starting material and the appearance of a faster-moving spot (the iodide).
-
-
Coupling: Add the Acceptor (1.2 equiv) and Tetrabutylammonium iodide (TBAI, 0.5 equiv) to catalyze the equilibrium.
-
Base: Add DIPEA (2.0 equiv) to neutralize HI generated (if using 1-OH precursor) or sequester silyl byproducts.
-
Reaction: The reaction is extremely fast; typically complete within 30 minutes at 0°C to RT.
Expert Commentary & Troubleshooting
Why the 4,6-Benzylidene matters (Triflate)
Do not attempt Crich
Handling Mannosyl Iodides
Mannosyl iodides are sensitive to light and moisture.
-
Observation: If your reaction mixture turns dark purple/brown rapidly, free iodine (
) is forming, indicating decomposition. -
Mitigation: Perform iodide generation in the dark or low light. Use freshly distilled DCM.
The "Exploded" Transition State
While the triflate displacement is described as
References
-
Crich, D., & Sun, S. (1998).[5] "Direct Synthesis of
-Mannopyranosides by the Sulfoxide Method." Journal of the American Chemical Society. Link -
Crich, D. (2010). "Mechanism of a Chemical Glycosylation Reaction." Accounts of Chemical Research. Link
-
Codée, J. D. C., et al. (2011). "Phosphate-Mediated Glycosylations." Chemical Society Reviews. Link
-
Gervay-Hague, J. (2016). "Taming the Reactivity of Glycosyl Iodides To Achieve Stereoselective Glycosidation." Accounts of Chemical Research. Link
-
van der Marel, G. A., et al. (2005). "Stereoselective Glycosylation Reactions with Glycosyl Iodides." Journal of the American Chemical Society. Link
Sources
- 1. users.ox.ac.uk [users.ox.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Crich beta-mannosylation - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside proper disposal procedures
Comprehensive Lifecycle and Disposal Management for Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside
As a Senior Application Scientist, I recognize that the synthesis of complex oligosaccharides and the study of carbohydrate-protein interactions rely heavily on robust building blocks like Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside[1]. While its tetra-O-benzylated structure is optimized for iterative glycosylation and selective deprotection[1], these very structural features—specifically the high degree of lipophilicity imparted by the four benzyl ether groups—dictate strict protocols for its end-of-life management.
This guide provides the foundational causality and step-by-step operational protocols required to safely manage and dispose of this compound, ensuring your laboratory maintains both environmental compliance and operational excellence.
Physicochemical Profile & Waste Characterization
To design a self-validating disposal system, we must first understand the physicochemical nature of the waste generated. The compound's high molecular weight and aromatic density prevent standard biological degradation in municipal wastewater systems, necessitating thermal destruction.
Table 1: Chemical and Disposal Profile
| Parameter | Specification | Operational Implication |
| Chemical Name | Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside | Requires segregation from aqueous waste streams. |
| CAS Number | 61330-62-9[2] | Use for institutional waste manifest tracking. |
| Molecular Formula | C35H38O6[3] | High carbon/aromatic content (35 carbons). |
| Molecular Weight | 554.67 g/mol [3] | Solid at room temperature; poses particulate risks if spilled. |
| Primary Disposal Route | Controlled incineration with flue gas scrubbing[2] | Must be transferred to a licensed chemical destruction plant[2]. |
| Sewer Discharge | Strictly Prohibited[2] | Do not let the chemical enter drains or the environment[2]. |
The Science of Disposal: Causality and E-E-A-T
Why Controlled Incineration?
The standard disposal method for Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside is removal to a licensed chemical destruction plant for controlled incineration[2]. The causality behind this requirement lies in the molecule's four benzyl (
When subjected to high temperatures, the robust ether linkages and aromatic rings require significant thermal energy to break down completely. Incomplete combustion of heavy aromatic compounds can generate hazardous volatile organic compounds (VOCs), polycyclic aromatic hydrocarbons (PAHs), and carbonaceous soot. Therefore, standard open burning or low-temperature incineration is insufficient. Flue gas scrubbing is a mandatory engineering control at the destruction facility to capture oxidized byproducts (such as
Step-by-Step Operational Disposal Protocol
The following protocol establishes a self-validating workflow for managing this compound from the benchtop to the institutional handoff.
Phase 1: Point-of-Generation Segregation Because this compound is frequently used in glycosylation reactions (often involving solvents like dichloromethane, toluene, or ethyl acetate), the waste stream must be carefully segregated based on the solvent matrix.
-
Assess the Matrix: Determine if the compound is in a solid state (e.g., expired reagent, spilled powder) or dissolved in a solvent.
-
Halogenated vs. Non-Halogenated: If the compound is dissolved in a halogenated solvent (e.g., Dichloromethane), route it to the Halogenated Organic Waste stream. If dissolved in ether, ethyl acetate, or toluene, route it to the Non-Halogenated Organic Waste stream.
-
Solid Waste: Pure solid waste, contaminated filter paper, or silica gel from chromatography containing the compound must be placed in a dedicated, puncture-resistant solid hazardous waste container.
Phase 2: Containment and Labeling
-
Container Selection: Keep the chemical in suitable, tightly closed containers (e.g., High-Density Polyethylene (HDPE) or glass) that are compatible with the solvent matrix[2].
-
Labeling: Clearly label the container with the full chemical name (Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside), the CAS number (61330-62-9), and the primary hazard class (e.g., "Non-Halogenated Organic Waste").
Phase 3: Spill Response and Decontamination
-
Immediate Action: Remove all sources of ignition and ensure the use of spark-proof tools and explosion-proof equipment during cleanup[2].
-
Containment: Prevent further spillage or leakage if safe to do so. Physically block nearby drains to prevent environmental discharge[2].
-
Collection: Carefully sweep or shovel the adhered/collected solid material into a designated hazardous waste container[2]. Avoid dry sweeping to prevent aerosolizing the fine powder; use a slightly damp, compatible absorbent pad if necessary.
Phase 4: Institutional Handoff and Packaging Disposal
-
Waste Transfer: Arrange for the collected waste to be transferred to your institution's Environmental Health and Safety (EHS) department for ultimate removal to a licensed chemical destruction plant[2].
-
Empty Packaging: Original containers can be triply rinsed (using a compatible solvent like acetone, which is then added to the liquid waste stream) and offered for recycling. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill, or route combustible packaging to the controlled incineration stream[2].
Waste Segregation Workflow
The following diagram illustrates the logical decision tree for segregating and disposing of benzylated carbohydrate derivatives in a laboratory setting.
Laboratory waste segregation and disposal workflow for benzylated carbohydrate derivatives.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
